molecular formula C9H9N3O B167967 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 10185-68-9

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B167967
CAS No.: 10185-68-9
M. Wt: 175.19 g/mol
InChI Key: GXOWTIUKDYSZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS Registry Number: 10185-68-9) is a useful research chemical with the molecular formula C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol . This compound features a 1,2,4-oxadiazole heterocycle, which is widely recognized in medicinal chemistry as a bioisostere for amides and esters, offering enhanced hydrolytic stability and favorable metabolic properties . The 1,2,4-oxadiazole scaffold is a key structural motif in various bioactive compounds and pharmaceutical agents, making this aniline derivative a valuable building block for developing novel therapeutic molecules . This chemical serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Recent studies on novel 1,2,4-oxadiazole derivatives have demonstrated significant in vitro antibacterial activity against various pathogenic strains, with some compounds exhibiting potency comparable to reference drugs . Additionally, 1,2,4-oxadiazole-based compounds have shown promising antitumor activity in cell line studies, with specific analogs exhibiting mean IC 50 values in the low micromolar range (approximately 9.4 µM) against diverse cancer cell panels . The structure of related compounds has been confirmed by X-ray crystallography, providing precise molecular characterization for structure-activity relationship studies . Applications: Pharmaceutical research intermediate; Building block for antibacterial agents; Precursor for anticancer drug development; Substrate for heterocyclic chemistry; Structure-activity relationship studies. Handling and Storage: Store at 2-8°C in a refrigerator. Ship at ambient temperature . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOWTIUKDYSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592700
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-68-9
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. This molecule is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its structural motifs which are common in various biologically active compounds. This document outlines a plausible and efficient synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing with 4-aminobenzonitrile. The initial step involves the formation of an amidoxime intermediate, which is subsequently cyclized to yield the target 1,2,4-oxadiazole ring system.

An alternative, though potentially longer, route involves the synthesis of the corresponding nitro-substituted oxadiazole followed by a reduction of the nitro group to the aniline. However, the direct approach from 4-aminobenzonitrile is generally more atom-economical.

Below is a Graphviz diagram illustrating the primary synthetic workflow:

Synthesis_Workflow A 4-Aminobenzonitrile B N'-Hydroxy-4-aminobenzimidamide (4-Aminobenzamidoxime) A->B NH2OH·HCl, Base Ethanol/Water, Reflux C This compound B->C Acetic Anhydride Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of N'-Hydroxy-4-aminobenzimidamide (4-Aminobenzamidoxime)

This procedure outlines the formation of the key amidoxime intermediate from 4-aminobenzonitrile.

Materials:

  • 4-Aminobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure to yield a solid residue.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N'-Hydroxy-4-aminobenzimidamide as a crystalline solid.

Step 2: Synthesis of this compound

This protocol describes the cyclization of the amidoxime intermediate to form the final product.

Materials:

  • N'-Hydroxy-4-aminobenzimidamide

  • Acetic anhydride

Procedure:

  • Place N'-Hydroxy-4-aminobenzimidamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of acetic anhydride (5-10 eq) to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the excess acetic anhydride is carefully quenched by the slow addition of water under cooling.

  • The resulting mixture is then neutralized with a suitable base, such as a saturated sodium bicarbonate solution.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield this compound.[1]

Characterization Data

PropertyExpected Value
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Appearance Off-white to light yellow solid
Melting Point Not available. Expected to be in the range of 150-200 °C based on similar structures.
Solubility Soluble in common organic solvents like DMSO and DMF; sparingly soluble in alcohols.
¹H NMR (DMSO-d₆) δ (ppm): ~7.8-8.0 (d, 2H, Ar-H ortho to oxadiazole), ~6.7-6.9 (d, 2H, Ar-H ortho to NH₂), ~5.8-6.2 (s, 2H, NH₂), ~2.6 (s, 3H, CH₃). Note: These are predicted shifts based on analogous structures.
¹³C NMR (DMSO-d₆) δ (ppm): ~175 (C=N of oxadiazole), ~168 (C-O of oxadiazole), ~152 (C-NH₂), ~129 (Ar-CH), ~114 (Ar-CH), ~112 (Ar-C), ~12 (CH₃). Note: These are predicted shifts based on analogous structures found in the literature.[2][3]
Mass Spectrometry (ESI) [M+H]⁺: m/z 176.08

Signaling Pathways and Logical Relationships

The application of this compound in drug discovery would likely involve its interaction with specific biological targets. The following diagram illustrates a general logical workflow for its preliminary biological evaluation.

Biological_Evaluation A This compound B Target Identification (e.g., Kinases, GPCRs) A->B Screening C In vitro Assays (e.g., Binding, Enzyme Inhibition) B->C Assay Development D Cell-based Assays (e.g., Proliferation, Signaling) C->D Confirmation E Lead Compound Identification D->E Hit-to-Lead

Caption: Logical workflow for the biological evaluation of the title compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route is robust and relies on well-established chemical transformations. While specific experimental characterization data is not widely published, the provided predictions based on analogous structures offer a reliable reference for researchers. This document serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates a combination of data from supplier specifications, predicted values from computational models, and comparative data from structurally similar compounds. This information is intended to support research and development activities by providing a foundational understanding of the compound's characteristics.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and related compounds. It is crucial to note that much of the quantitative data for the primary compound of interest is based on computational predictions and data for structurally related analogs.

Table 1: General and Structural Properties

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C₉H₉N₃OSupplier Data
Molecular Weight 175.19 g/mol Supplier Data
Monoisotopic Mass 175.07456 g/mol PubChem (Predicted)
Canonical SMILES CC1=NOC(=N1)C2=CC=C(C=C2)NPubChem
InChI Key GXOWTIUKDYSZKJ-UHFFFAOYSA-NPubChem

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Comparative Experimental Data
Melting Point Not availableA related compound, 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline, has a reported melting point of 115 °C[1]. Another analog, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline, has a melting point of 103-104 °C.
Boiling Point 356.9±44.0 °C at 760 mmHgPredicted for this compound. For comparison, the predicted boiling point of 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline is 390.4±52.0 °C[1].
pKa (most basic) 3.55±0.10Predicted for the aniline amine group. The predicted pKa for the related 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline is 1.87±0.10[1].
logP (Octanol-Water Partition Coefficient) 1.7A predicted value from PubChem, indicating moderate lipophilicity.
Water Solubility Not availableA related compound, 4-(1,2,4-Oxadiazol-3-yl)aniline, has a calculated solubility of 2.9 g/L at 25 °C[2].
Density 1.3±0.1 g/cm³Predicted value. The predicted density for 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline is 1.361±0.06 g/cm³[1].

Experimental Protocols

General Synthesis of 4-(5-Substituted-1,2,4-oxadiazol-3-yl)anilines

The synthesis of this compound can be achieved through a multi-step process, a common approach for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. A generalized workflow is presented below.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A 4-Aminobenzonitrile C N'-Hydroxy-4-aminobenzimidamide (Amidoxime Intermediate) A->C Ethanol, Reflux B Hydroxylamine B->C E O-Acetyl-N'-hydroxy-4-aminobenzimidamide C->E Pyridine D Acetic Anhydride D->E F This compound (Final Product) E->F Heating (e.g., in xylene) G A This compound B Physicochemical Properties (logP, pKa, Solubility) A->B Determines D Pharmacodynamics Target Interaction A->D Leads to C Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, Excretion B->C Influences E Biological Activity C->E Modulates D->E

References

Technical Guide: Spectroscopic Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a summary of available and predicted spectroscopic data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, alongside detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Note on Data Availability: A comprehensive search of scientific literature and chemical databases did not yield publicly available, experimentally determined NMR, IR, and Mass Spectra specifically for this compound. The data presented herein is a combination of predicted values from computational models and expected spectral characteristics based on the analysis of structurally related oxadiazole derivatives.

Predicted and Expected Spectroscopic Data

While experimental data is not available, computational tools and the analysis of similar compounds allow for the prediction of key spectroscopic features.

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound (C₉H₉N₃O) is available from computational predictions. The monoisotopic mass is predicted to be 175.07455 Da.[1]

AdductPredicted m/z
[M+H]⁺176.08183
[M+Na]⁺198.06377
[M-H]⁻174.06727
[M]⁺175.07400
Table 1: Predicted m/z values for various adducts of this compound. Data is computationally predicted.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR signals are expected. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

¹H NMR:

  • Aniline NH₂: A broad singlet, typically in the range of 3.5-4.5 ppm. The chemical shift can be influenced by solvent and concentration.

  • Aromatic Protons (phenyl ring): Two doublets are expected for the AA'BB' system of the para-substituted benzene ring, likely in the range of 6.7-7.8 ppm. The protons ortho to the electron-donating amino group will be more shielded (upfield), while the protons ortho to the electron-withdrawing oxadiazole ring will be more deshielded (downfield).

  • Methyl Protons (CH₃): A sharp singlet, typically in the range of 2.4-2.6 ppm.

¹³C NMR:

  • Oxadiazole Ring Carbons: Two signals are expected in the highly deshielded region, typically between 160-170 ppm.[2]

  • Aromatic Carbons: Four signals are expected for the phenyl ring. The carbon attached to the amino group (C-NH₂) would be shielded, while the carbon attached to the oxadiazole ring would be deshielded. The other two aromatic carbons would appear in the typical aromatic region of 114-130 ppm.

  • Methyl Carbon: A signal in the aliphatic region, typically around 10-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Aniline)3500-3300Asymmetric and symmetric stretching
C-H (Aromatic)3100-3000Stretching
C-H (Methyl)2975-2850Asymmetric and symmetric stretching
C=N (Oxadiazole)1650-1580Stretching
C=C (Aromatic)1600-1450Ring stretching
C-N (Aniline)1340-1250Stretching
C-O (Oxadiazole)1200-1000Stretching
Table 2: Expected characteristic IR absorption bands for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring spectroscopic data for compounds similar to this compound.

Synthesis Workflow

A general synthesis approach for 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the reduction of a nitro precursor.[2] This workflow can be adapted for the synthesis of the target compound.

G General Synthesis Workflow Start Starting Materials (e.g., 4-nitroaniline derivative) Reaction1 Cyclization to form 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Start->Reaction1 Reagents Reduction Selective Reduction of Nitro Group (e.g., SnCl2·2H2O, NaBH4) Reaction1->Reduction Intermediate Workup Reaction Workup (Alkalization, Extraction) Reduction->Workup Crude Product Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of substituted anilino-oxadiazoles.

NMR Spectroscopy Protocol
  • Instrumentation: A Bruker AVANCE series spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse program. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should cover the expected range (e.g., 0-180 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

FTIR Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Shimadzu model, equipped with an Attenuated Total Reflectance (ATR) accessory.[4]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid, purified compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

  • Data Processing:

    • Analyze the full scan spectra to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the exact mass of the molecular ion with the calculated theoretical mass to confirm the elemental composition.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural confirmation.

G Spectroscopic Characterization Workflow Start Purified Compound MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight and Formula IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR NMR Spectroscopy (1H, 13C) Start->NMR Map C-H Framework Conclusion Structure Elucidation and Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Logical workflow for the structural elucidation of an organic compound.

References

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its chemical identity, physicochemical properties, a representative synthetic protocol, and a generalized workflow for its potential investigation as a drug candidate.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉N₃O[1]
Molecular Weight175.2 g/mol [1]
Purity≥98%[1]

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime, which is formed from the reaction of an amidoxime with an acylating agent. A plausible synthetic route is outlined below.

General Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol is adapted from established methods for the synthesis of similar 1,2,4-oxadiazole derivatives.

Step 1: Synthesis of 4-aminobenzamidoxime (Intermediate 1) A mixture of 4-aminobenzonitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium bicarbonate) and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield 4-aminobenzamidoxime.

Step 2: Synthesis of this compound (Final Product) 4-aminobenzamidoxime is dissolved in a suitable solvent such as pyridine or dimethylformamide (DMF). To this solution, an acylating agent, in this case, acetic anhydride or acetyl chloride, is added dropwise at 0°C. The reaction mixture is then stirred at room temperature or heated to facilitate the cyclodehydration reaction. After the reaction is complete (as monitored by TLC), the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford this compound.

Biological Activity and Potential Applications

The 1,2,4-oxadiazole moiety is a recognized bioisostere for amides and esters, offering improved metabolic stability.[2] Derivatives of 1,2,4-oxadiazole have been investigated for a range of biological activities, including their potential as anticancer and antiparasitic agents.[3] The aniline functional group provides a versatile handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Visualization of a General Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the investigation of a novel chemical entity like this compound in a drug discovery program.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 In Vivo Studies cluster_3 Clinical Development Compound_Synthesis Synthesis of This compound Library_Development Derivative Library Development (SAR) Compound_Synthesis->Library_Development In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays) Library_Development->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity) In_Vitro_Screening->Cell_Based_Assays ADMET_Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Cell_Based_Assays->ADMET_Profiling Animal_Models Efficacy in Animal Models ADMET_Profiling->Animal_Models Toxicology_Studies Preclinical Toxicology Animal_Models->Toxicology_Studies IND_Application Investigational New Drug (IND) Application Toxicology_Studies->IND_Application

Caption: A generalized workflow for drug discovery and development.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental studies are warranted to fully elucidate its chemical and biological properties.

References

The 1,2,4-Oxadiazole Core: A Historical and Technical Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole, a five-membered heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Initially synthesized in the late 19th century, its true potential as a versatile pharmacophore was not fully appreciated until decades later. This technical guide provides an in-depth exploration of the discovery, historical evolution, and medicinal chemistry applications of 1,2,4-oxadiazole derivatives. It details key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the molecular pathways modulated by these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Discovery and Early History

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger.[1][2][3][4] Initially, the structure was misidentified as "azoxime" or "furo[ab1]diazole".[1][2][3] It took nearly 80 years for the chemical community to begin to unlock the potential of this heterocycle, spurred by investigations into its photochemical rearrangements.[1]

The foray of 1,2,4-oxadiazoles into the realm of medicine commenced in the 1940s with the first studies into their biological activities.[1][2] However, it was the introduction of Oxolamine in the 1960s as a cough suppressant that marked the first commercial success of a drug containing the 1,2,4-oxadiazole scaffold.[1][2][5] This milestone catalyzed further interest in this heterocyclic core, leading to the discovery of a vast number of derivatives with a wide spectrum of biological activities over the last four decades, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]

Foundational Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring has been a subject of extensive research, with two classical methods forming the bedrock of its synthesis.

Tiemann and Krüger Synthesis: Acylation of Amidoximes

The pioneering method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, typically an acyl chloride.[3][4] This reaction proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.[3]

Experimental Protocol: Classical Tiemann and Krüger Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

  • Materials:

    • Substituted Amidoxime (1.0 eq)

    • Substituted Acyl Chloride (1.1 eq)

    • Pyridine (as solvent and base)

    • Dichloromethane (for extraction)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[3]

1,3-Dipolar Cycloaddition

The second classical route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[3][6] This [3+2] cycloaddition reaction is a powerful tool for the formation of five-membered heterocyclic rings. However, a significant challenge with this method is the potential for the unstable nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides.[3]

Experimental Protocol: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis

  • Materials:

    • Substituted Aldoxime (1.0 eq)

    • N-Chlorosuccinimide (NCS) or other oxidizing agents

    • Substituted Nitrile (1.2 eq)

    • Triethylamine or other base

    • Appropriate solvent (e.g., THF, dichloromethane)

  • Procedure:

    • In a flask, dissolve the substituted aldoxime in the chosen solvent.

    • Add the oxidizing agent (e.g., NCS) to generate the corresponding hydroximoyl chloride in situ.

    • To this mixture, add the substituted nitrile and the base (e.g., triethylamine) to generate the nitrile oxide in situ and facilitate the cycloaddition.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.

Modern Synthetic Advancements

Building upon the classical foundations, numerous modern synthetic methods have been developed to improve the efficiency, scope, and practicality of 1,2,4-oxadiazole synthesis. These include one-pot procedures, the use of coupling agents, and microwave-assisted synthesis.[4][6]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

  • Materials:

    • Substituted Amidoxime (1.0 eq)

    • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

    • Sodium Hydroxide (powdered, 2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Water

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

    • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into cold water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography.[3][6]

Quantitative Analysis of Biological Activities

The versatility of the 1,2,4-oxadiazole scaffold is evident in the wide range of biological targets it can modulate. The following tables summarize quantitative data for various 1,2,4-oxadiazole derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
9a 4-methoxyphenyl2-thienylMCF-70.48[1]
HCT-1165.13[1]
9b 4-chlorophenyl2-thienylMCF-70.78[1]
HCT-1161.54[1]
9c 4-bromophenyl2-thienylMCF-70.19[1]
HCT-1161.17[1]
13a Imidazo[2,1-b]thiadiazole4-chlorophenylA3751.22[1]
MCF-70.23[1]
13b Imidazo[2,1-b]thiadiazole3,4-dichlorophenylACHN0.11[1]
18a 1,3,4-oxadiazole-phenyl4-chlorophenylMCF-70.45[1]
18b 1,3,4-oxadiazole-phenyl4-bromophenylA5490.68[1]
18c 1,3,4-oxadiazole-phenyl4-nitrophenylMDA-MB-2310.52[1]
7b (linked to 5-FU) 5-fluorouracil-benzyl4-chlorophenylMCF-70.011[2]
A5490.053[2]
DU-1450.017[2]
MDA-MB-2310.021[2]

Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives

Compound IDR1R2Bacterial StrainMIC (µg/mL)Reference
43 Various arylNH2S. aureus0.15[6]
E. coli0.05[6]
P. aeruginosa7.8[6]
58 4-trifluoromethylphenylIndol-5-ylS. aureus ATCC4[6]
Compound 3 4-(3-thienyl)phenyl4-indolylS. aureus ATCC 292134 µM[7]
MRSA ATCC 433004 µM[7]
Compound 12 1,1'-biphenyl-4-yl4-indolylS. aureus ATCC 292132 µM[7]
MRSA ATCC 433002 µM[7]

Table 3: Enzyme Inhibitory and Receptor Binding Activity of 1,2,4-Oxadiazole Derivatives

TargetCompound IDR1R2ActivityReference
HDAC1 21 Complex hydroxamate4-fluorophenylIC50 = 1.8 nM[1]
HDAC2 21 Complex hydroxamate4-fluorophenylIC50 = 3.6 nM[1]
HDAC3 21 Complex hydroxamate4-fluorophenylIC50 = 3.0 nM[1]
σ1 Receptor 37 2,4-dichlorophenyl4-(piperidin-1-yl)butylKi = 0.28 nM[1]
σ2 Receptor 37 2,4-dichlorophenyl4-(piperidin-1-yl)butylKi = 164 nM[1]
AChE 2c Substituted benzylThioether linkedIC50 = 0.0158 µM[8]
BuChE 4b Substituted benzylThioether linkedIC50 = 11.50 µM[8]
MAO-B 2b Substituted benzylThioether linkedIC50 = 74.68 µM[8]
S1P1 Receptor 26 3,5-diphenylComplex side chainIC50 = 0.6 nM[9]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2,4-oxadiazole derivatives stem from their ability to modulate a variety of cellular signaling pathways.

Anticancer Mechanisms

1,2,4-oxadiazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

  • EGFR and PI3K/Akt/mTOR Pathway Inhibition: Some 1,2,4-oxadiazole compounds inhibit the Epidermal Growth Factor Receptor (EGFR), which in turn blocks downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[10] This leads to a reduction in tumor cell proliferation and the promotion of apoptosis.[10]

anticancer_pathway Oxadiazole 1,2,4-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibits PI3K PI3K Oxadiazole->PI3K Inhibits Akt Akt Oxadiazole->Akt Inhibits mTOR mTOR Oxadiazole->mTOR Inhibits Ras Ras EGFR->Ras EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation

Anticancer activity of 1,2,4-oxadiazoles via EGFR and PI3K/Akt/mTOR inhibition.
  • p53 Upregulation: Certain derivatives can stabilize the tumor suppressor protein p53 by preventing its degradation, leading to the activation of pro-apoptotic genes.[10]

Antibacterial Mechanism of Action

A notable antibacterial mechanism for some 1,2,4-oxadiazole derivatives is the inhibition of peptidoglycan biosynthesis, a critical process for the formation of the bacterial cell wall.[6] This disruption of cell wall integrity leads to bacterial cell death.

antibacterial_workflow Oxadiazole 1,2,4-Oxadiazole Derivative PBP Penicillin-Binding Proteins (PBPs) Oxadiazole->PBP Inhibits Peptidoglycan Peptidoglycan Biosynthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Prevents

Antibacterial mechanism via inhibition of peptidoglycan synthesis.
Modulation of S1P1 Receptors

Several 3,5-diphenyl-1,2,4-oxadiazole derivatives have been identified as potent and selective agonists of the sphingosine-1-phosphate-1 (S1P1) receptor.[9][11] Activation of S1P1 receptors plays a crucial role in lymphocyte trafficking, and agonists can induce lymphopenia, making them valuable for the treatment of autoimmune diseases like multiple sclerosis.

s1p1_signaling Oxadiazole 1,2,4-Oxadiazole S1P1 Agonist S1P1 S1P1 Receptor Oxadiazole->S1P1 Activates Gi Gi Protein S1P1->Gi Activates Lymphocyte Lymphocyte Egress S1P1->Lymphocyte Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Lymphopenia Lymphopenia Lymphocyte->Lymphopenia Leads to

Signaling pathway of 1,2,4-oxadiazole S1P1 receptor agonists.
Readthrough of Premature Stop Codons by Ataluren

Ataluren (formerly PTC124), a 1,2,4-oxadiazole derivative, has a unique mechanism of action. It enables the ribosome to read through premature termination codons (PTCs) in mRNA, allowing for the synthesis of a full-length, functional protein.[1][2][3] This has therapeutic implications for genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy and cystic fibrosis.

ataluren_mechanism mRNA mRNA with Premature Termination Codon (PTC) Ribosome Ribosome mRNA->Ribosome Translation TruncatedProtein Truncated, Non-functional Protein Ribosome->TruncatedProtein Premature Termination Readthrough Ribosomal Readthrough of PTC Ribosome->Readthrough Facilitates Ataluren Ataluren (1,2,4-Oxadiazole) Ataluren->Ribosome Modulates FullLengthProtein Full-length, Functional Protein Readthrough->FullLengthProtein Leads to

Mechanism of action of Ataluren in promoting readthrough of premature stop codons.

Conclusion

From its serendipitous discovery to its current status as a privileged scaffold in medicinal chemistry, the 1,2,4-oxadiazole ring has demonstrated remarkable versatility. Its journey highlights the evolution of synthetic chemistry and the intricate process of drug discovery. The ability of 1,2,4-oxadiazole derivatives to interact with a diverse array of biological targets, coupled with their favorable pharmacokinetic properties, ensures their continued prominence in the development of novel therapeutics for a wide range of diseases. This guide serves as a testament to the enduring legacy and future potential of this remarkable heterocycle.

References

The Pharmacological Potential of Substituted 1,2,4-Oxadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Considered a bioisosteric equivalent of ester and amide functionalities, this scaffold offers improved metabolic stability, making it an attractive framework for the design of novel therapeutic agents.[1][3] Substituted 1,2,4-oxadiazoles have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiparasitic, and enzyme inhibitory properties.[1][2][4][5][6][7] This technical guide provides a comprehensive overview of the biological activities of substituted 1,2,4-oxadiazoles, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

Substituted 1,2,4-oxadiazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][5][8] The anticancer activity of these compounds is often attributed to their ability to inhibit various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted 1,2,4-oxadiazole derivatives. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
1,2,4-Oxadiazole-Sulfonamide Derivative 3HCT-1166.0 ± 3[5]
1,2,4-Oxadiazole linked 1,2,4-Thiadiazole-Pyrimidine 5MCF-70.22 ± 0.078[5]
A-5490.11 ± 0.051[5]
Colo-2050.93 ± 0.043[5]
A27800.34 ± 0.056[5]
1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrid 33MCF-70.34 ± 0.025[8]
1,2,4-Oxadiazole-Fused-Imidazothiadiazole 13a/bA375, MCF-7, ACHN0.11 - 1.47[2]
1,2,4-Oxadiazole linked Benzimidazole 14a-dMCF-7, A549, A3750.12 - 2.78[2]
(E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole 23Drug-Resistant Chronic Myeloid Leukemia5.5 - 13.2[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Substituted 1,2,4-oxadiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

anticancer_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with 1,2,4-Oxadiazole Derivatives incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cytotoxicity Assay

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties.[10][11] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[10]

Quantitative Data for Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of some 1,2,4-oxadiazole compounds.

CompoundAssayDoseInhibition of Edema (%)Reference
1,2,4-Oxadiazole Peptidomimetics 6a, c, f, gCarrageenan-induced rat paw edemaVariesSignificant, dose-dependent[11]
Resveratrol Analog 2LPS-induced cytokine release-Significant reduction[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Substituted 1,2,4-oxadiazole compounds

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups (treated with different doses of the 1,2,4-oxadiazole compounds).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

nf_kb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Expression oxadiazole 1,2,4-Oxadiazole Derivative oxadiazole->ikk Inhibition

Inhibition of the NF-κB Signaling Pathway

Antimicrobial Activity

Antifungal Activity

Substituted 1,2,4-oxadiazoles have shown promising activity against a variety of plant pathogenic fungi.[4][12] Some of these compounds act as succinate dehydrogenase (SDH) inhibitors.[4][12]

The following table summarizes the antifungal activity of selected 1,2,4-oxadiazole derivatives, with EC₅₀ representing the half-maximal effective concentration.

CompoundFungal StrainEC₅₀ (µg/mL)Reference
4fRhizoctonia solani12.68[13]
Fusarium graminearum29.97[13]
Exserohilum turcicum29.14[13]
Colletotrichum capsica8.81[13]
4qRhizoctonia solani38.88[13]
Fusarium graminearum149.26[13]
Exserohilum turcicum228.99[13]
Colletotrichum capsica41.67[13]
F15Sclerotinia sclerotiorum2.9[12][14]

This in vitro assay is used to determine the antifungal activity of compounds by measuring the inhibition of fungal mycelial growth.

Materials:

  • Fungal strains

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Substituted 1,2,4-oxadiazole compounds

  • Sterile cork borer

Procedure:

  • Medium Preparation: Prepare PDA medium and amend it with different concentrations of the test compounds.

  • Pouring Plates: Pour the amended PDA medium into sterile Petri dishes.

  • Inoculation: Place a mycelial disc (obtained from the periphery of a 3-day-old fungal culture) at the center of each Petri dish.

  • Incubation: Incubate the plates at 25-28°C for 3-5 days.

  • Measurement: Measure the radial growth of the mycelium.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control.

sdh_inhibition succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- atp ATP Production etc->atp oxadiazole 1,2,4-Oxadiazole Derivative oxadiazole->sdh Inhibition

Mechanism of SDH Inhibition
Antibacterial Activity

1,2,4-oxadiazole derivatives have also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[15]

The following table shows the antibacterial activity of selected 1,2,4-oxadiazole compounds, with MIC representing the minimum inhibitory concentration.

CompoundBacterial StrainMIC (µg/mL)Reference
Oxadiazole 1MRSAMIC₅₀: 2, MIC₉₀: 4[15]
Oxadiazole 2MRSAMIC₅₀: 2, MIC₉₀: 4[15]
Oxadiazole 3MRSAMIC₅₀: 2, MIC₉₀: 4[15]
Oxadiazole 4MRSAMIC₅₀: 1, MIC₉₀: 4[15]
Indole-substituted 58S. aureus ATCC4[7]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Substituted 1,2,4-oxadiazole compounds

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

The 1,2,4-oxadiazole scaffold is a versatile platform for the design of various enzyme inhibitors.[3]

Quantitative Data for Enzyme Inhibition

The following table summarizes the inhibitory activity of 1,2,4-oxadiazole derivatives against different enzymes.

CompoundTarget EnzymeIC₅₀Reference
6nButyrylcholinesterase (BuChE)5.07 µM[16]
2c, 3aAcetylcholinesterase (AChE)0.0158 - 0.121 µM[17]
13fSARS-CoV-2 PLpro1.8 µM[18]
26rSARS-CoV-2 PLpro1.0 µM[18]
F15Succinate Dehydrogenase (SDH)12.5 µg/mL[14]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Substituted 1,2,4-oxadiazole compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the buffer, the enzyme, and different concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

enzyme_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) I Inhibitor (I) (1,2,4-Oxadiazole) ES->E P Product (P) ES->P

General Mechanism of Enzyme Inhibition

Other Biological Activities

Antiparasitic Activity

1,2,4-oxadiazole derivatives have also been investigated for their activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[9][19]

CompoundParasiteActivityReference
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine (2)Trypanosoma cruziTime-dependent concentration effect[19]
(E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole 23Trypanosoma cruzi amastigotesEC₅₀ = 2.9 µM[9]
Leishmania amazonensis promastigotesEC₅₀ = 12.2 µM[9]
Leishmania amazonensis amastigotesEC₅₀ = 13.5 µM[9]
Antiviral Activity

Some 1,2,4-oxadiazole derivatives have shown potential as antiviral agents. For instance, analogs of ribavirin where the carboxamide fragment is replaced by a 1,2,4-oxadiazole ring have demonstrated high activity against hepatitis C, herpes simplex type 1, and influenza A viruses.[20] Additionally, certain derivatives have been identified as inhibitors of SARS-CoV-2 papain-like protease (PLpro).[18]

Conclusion

The substituted 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of significant biological activities. The data and protocols presented in this guide highlight the potential of these compounds in the development of new therapeutic agents for cancer, inflammation, microbial infections, and other diseases. Further exploration of the structure-activity relationships of substituted 1,2,4-oxadiazoles is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical applications.

References

In Silico Prediction of ADMET Properties for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties is therefore crucial for mitigating risks and reducing the high attrition rates in drug development. In silico predictive models have emerged as indispensable tools in this early assessment, offering a rapid and cost-effective means to evaluate the ADMET profile of novel chemical entities before significant resources are invested in their synthesis and preclinical testing.

This technical guide provides an in-depth analysis of the predicted ADMET properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, a molecule of interest in medicinal chemistry. The predictions have been generated using two widely recognized and freely accessible web-based platforms: SwissADME and admetSAR. This guide details the methodologies employed by these platforms, presents the predicted data in a structured format, and illustrates key computational workflows and relevant biological pathways.

Predicted Physicochemical and ADMET Properties

The SMILES (Simplified Molecular Input Line Entry System) string for this compound, Cc1onc(c1)c2ccc(N)cc2, was used to generate the following ADMET predictions.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. Key descriptors for this compound are summarized in Table 1.

PropertyPredicted Value (SwissADME)Predicted Value (admetSAR)
Molecular FormulaC9H9N3OC9H9N3O
Molecular Weight175.19 g/mol 175.07 g/mol
LogP (Octanol/Water Partition Coefficient)1.631.54
Water Solubility (LogS)-2.31-2.18
Topological Polar Surface Area (TPSA)64.93 Ų64.93 Ų
Number of Rotatable Bonds22
Number of Hydrogen Bond Acceptors44
Number of Hydrogen Bond Donors11
Absorption

Oral bioavailability is a critical factor for orally administered drugs. The predicted absorption properties of this compound are detailed in Table 2.

ParameterPredicted Value (SwissADME)Predicted Value (admetSAR)
Gastrointestinal AbsorptionHighHigh
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)Not Provided0.92
Human Intestinal Absorption (%)Not Provided95.76
P-glycoprotein SubstrateNoNon-substrate
Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key distribution parameters are presented in Table 3.

ParameterPredicted Value (SwissADME)Predicted Value (admetSAR)
Blood-Brain Barrier (BBB) PermeabilityYesPermeable
CNS PermeabilityNot ProvidedPermeable
Plasma Protein Binding (%)Not Provided93.3
Metabolism

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. The predicted metabolic profile is summarized in Table 4.

ParameterPredicted Value (SwissADME)Predicted Value (admetSAR)
CYP1A2 InhibitorYesInhibitor
CYP2C19 InhibitorNoNon-inhibitor
CYP2C9 InhibitorNoNon-inhibitor
CYP2D6 InhibitorNoInhibitor
CYP3A4 InhibitorNoNon-inhibitor
CYP2C9 SubstrateNot ProvidedNon-substrate
CYP2D6 SubstrateNot ProvidedNon-substrate
CYP3A4 SubstrateNot ProvidedNon-substrate
Excretion

The route and rate of excretion are crucial for determining dosing regimens and assessing the potential for drug accumulation. Predicted excretion parameters are shown in Table 5.

ParameterPredicted Value (admetSAR)
Renal Organic Cation Transporter 2 (OCT2) SubstrateNon-substrate
Total Clearance (log ml/min/kg)0.35
Half-life (T1/2) (hours)1.83
Toxicity

Early identification of potential toxicity is a critical step in drug development. The predicted toxicity profile of this compound is presented in Table 6.

ParameterPredicted Value (admetSAR)
AMES MutagenicityNon-mutagenic
CarcinogenicityNon-carcinogen
hERG (Human Ether-à-go-go-Related Gene) InhibitionWeak inhibitor
HepatotoxicityNon-hepatotoxic
Skin SensitizationNon-sensitizer
Acute Oral Toxicity (LD50) (mol/kg)2.59
Tetrahymena pyriformis Toxicity (log ug/L)-0.61
Minnow Toxicity (log mM)-0.68

Experimental Protocols: In Silico Methodologies

The predictions presented in this guide are based on computational models that leverage large datasets of experimentally determined properties. The following sections outline the general methodologies employed by the SwissADME and admetSAR platforms.

SwissADME

SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]

  • Physicochemical Properties: Predictions are based on a combination of established computational methods. For instance, LogP is calculated using the iLOGP method, which is a physics-based approach. Water solubility is predicted using a topological method.

  • Pharmacokinetics:

    • Gastrointestinal Absorption: This is a qualitative prediction based on the BOILED-Egg model, which plots the lipophilicity (WLOGP) versus the polarity (TPSA) of the molecule.[2]

    • BBB Permeability: This is also predicted using the BOILED-Egg model.

    • P-glycoprotein Substrate: This prediction is based on a support vector machine (SVM) model.[3]

    • CYP Inhibition: Predictions for the inhibition of major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) are also based on SVM models.[4]

admetSAR

admetSAR is a comprehensive database and prediction tool for ADMET properties of chemical compounds. It utilizes quantitative structure-activity relationship (QSAR) models built from large, curated datasets.[5][6]

  • Model Building: The predictive models in admetSAR are developed using various machine learning algorithms, including support vector machine (SVM), k-nearest neighbors (kNN), random forest (RF), and graph convolutional neural networks.[6]

  • Data Curation: The models are trained on extensive datasets of experimentally validated ADMET properties that have been manually curated from scientific literature.

  • Prediction Scope: admetSAR provides a wide range of predictions, including quantitative values for parameters like Caco-2 permeability, plasma protein binding, and toxicity endpoints, as well as qualitative classifications (e.g., substrate/non-substrate, inhibitor/non-inhibitor).[7]

Mandatory Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for in silico ADMET prediction, from the initial input of a molecule to the final analysis of its properties.

ADMET_Workflow cluster_input 1. Molecule Input cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Decision Making Molecule Chemical Structure (SMILES/SDF) Physicochemical Physicochemical Properties Molecule->Physicochemical Metabolism Metabolism Molecule->Metabolism Excretion Excretion Molecule->Excretion Toxicity Toxicity Molecule->Toxicity Absorption Absorption Physicochemical->Absorption Distribution Distribution Physicochemical->Distribution Data_Integration Data Integration & Profiling Absorption->Data_Integration Distribution->Data_Integration Metabolism->Data_Integration Excretion->Data_Integration Toxicity->Data_Integration Lead_Prioritization Lead Prioritization Data_Integration->Lead_Prioritization Go_NoGo Go/No-Go Decision Lead_Prioritization->Go_NoGo

Caption: A generalized workflow for in silico ADMET prediction.

VEGFR-2 Signaling Pathway

Aniline derivatives are known to modulate various signaling pathways, including those involved in angiogenesis. The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key regulator of new blood vessel formation and a target for some aniline-based inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Survival Survival Gene_Expression->Survival

Caption: A simplified representation of the VEGFR-2 signaling pathway.

Conclusion

The in silico analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions suggest that this compound is likely to have good oral absorption and blood-brain barrier permeability. While it shows potential for inhibition of some CYP enzymes, it is predicted to be non-mutagenic and non-carcinogenic.

It is imperative to recognize that these in silico predictions are not a substitute for experimental validation. However, they serve as a powerful hypothesis-generating tool, enabling researchers to prioritize candidates for synthesis and experimental testing, and to guide the design of molecules with more favorable ADMET profiles. The continued development and application of in silico tools will undoubtedly accelerate the discovery of safer and more effective medicines.

References

Exploring the Chemical Space of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides. This technical guide delves into the chemical space of analogs based on the 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline core. We explore the synthetic pathways, structure-activity relationships (SAR), and pharmacological profiles of these compounds, with a focus on their potential as therapeutic agents. This document consolidates key quantitative data, detailed experimental protocols, and visual workflows to serve as an in-depth resource for researchers, chemists, and professionals in drug discovery and development.

Synthetic Strategies and Methodologies

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field, with primary methods relying on the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides.[1] A common and effective route to synthesize the this compound core and its analogs involves the reaction of a substituted 4-aminobenzamidoxime with an appropriate acylating agent, followed by cyclodehydration.

A generalized workflow for the synthesis of these analogs is presented below. This process typically starts with a commercially available substituted aniline, which undergoes several transformation steps to yield the final 1,2,4-oxadiazole product.

G A Substituted Aniline (Starting Material) B Nitrile Formation (e.g., Sandmeyer reaction) A->B C Amidoxime Synthesis (with Hydroxylamine) B->C E Acylation of Amidoxime C->E D Acylating Agent (e.g., Acetic Anhydride) D->E F Cyclodehydration (Heat or Catalyst) E->F G Final Product: This compound Analog F->G

Caption: Generalized Synthetic Workflow for 1,2,4-Oxadiazole Analogs.
Experimental Protocol: One-Pot Synthesis of a 1,2,4-Oxadiazole Analog

This protocol is adapted from a reported one-pot synthesis of a similar structure, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline.[2] This method utilizes an amidoxime route with carbonyldiimidazole (CDI) as the activating agent.

Materials:

  • 4-aminobenzamidoxime

  • Acetic acid

  • Carbonyldiimidazole (CDI)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Dissolve 4-aminobenzamidoxime (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add a solution of CDI (1.1 equivalents) in DMF dropwise to the mixture. Stir at room temperature for 30 minutes.

  • Add acetic acid (1 equivalent) to the reaction mixture.

  • Add a second portion of CDI (1.1 equivalents) in DMF.

  • Heat the reaction mixture to 120 °C for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Analogs of the 1,2,4-oxadiazole core have demonstrated a wide spectrum of biological activities.[3] Modifications to the aniline ring and the methyl group on the oxadiazole can significantly influence potency and selectivity against various biological targets.

Anticancer Activity

Derivatives of the 1,2,4-oxadiazole scaffold have been investigated as potential anticancer agents.[1] For instance, a closely related analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, exhibited moderate antitumor activity against a panel of 11 human cancer cell lines, with a mean IC50 value of approximately 92.4 μM.[1] This compound served as a precursor for developing novel derivatives with enhanced antiproliferative activities.[1]

The general workflow for evaluating the anticancer potential of newly synthesized analogs is depicted below.

G A Synthesis of Aniline Analogs B In Vitro Screening: Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Identify Lead Compounds (High Potency & Selectivity) C->D E Mechanism of Action Studies (e.g., Apoptosis Induction) D->E F In Vivo Studies (Xenograft Models) D->F Direct Path E->F G Preclinical Development F->G

Caption: Workflow for Anticancer Drug Discovery and Evaluation.

Table 1: Anticancer Activity of Selected Oxadiazole Analogs

Compound ID Modification Cell Line(s) Activity (IC50) Reference
1 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline Panel of 11 cell lines ~92.4 µM (mean) [1]
2 N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine SNB-19, OVCAR-8 86.61, 85.26 (%GI at 10µM) [4]

| 3 | 3-methylbenzamide analog of 4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-amine | P. falciparum NF54 | 0.034 µM |[5] |

Note: Data for exact this compound analogs is limited in the provided search results. The table includes data from structurally related 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole analogs to illustrate the potential of the scaffold.

Enzyme Inhibition

Oxadiazole derivatives have been successfully designed as inhibitors for various enzymes. A notable example is the development of 1,3,4-oxadiazole derivatives as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease.[6] Another related scaffold, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), is a selective inhibitor of carbonic anhydrase II, developed to reduce intraocular pressure.[7][8]

Table 2: Enzyme Inhibition Data for Related Oxadiazole Analogs

Compound Class Target Enzyme Key Compound Inhibition (IC50) Therapeutic Area Reference
1,3,4-Oxadiazole GSK-3β Compound 20x Potent & Selective Alzheimer's Disease [6]
1,3,4-Oxadiazole Carbonic Anhydrase II ODASA Not specified Glaucoma [7][8]

| 1,2,4-Triazole | AChE, BChE, α-glucosidase | Compound 12d | 0.73 µM (AChE) | Alzheimer's, Diabetes |[9] |

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates is crucial. A pharmacokinetic study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a structural isomer of the core topic, was conducted in rats.[7][8] The study evaluated its parameters after ocular and intraperitoneal administration.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol is a summary of the methodology used for the pharmacokinetic evaluation of ODASA.[7][8]

Subjects:

  • Wistar rats, divided into two groups (n=6 each).

Administration:

  • Group 1 (Ocular): Instillation of 1% ocular suspension of the compound (20 µL into each eye, equivalent to 1.6 mg/kg).

  • Group 2 (Intraperitoneal): Intraperitoneal injection of the compound at the same dose (1.6 mg/kg).

Sampling:

  • Collect blood samples prior to administration and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours, etc.).[7][8]

  • Immediately stabilize plasma with a 10% ascorbic acid solution.

  • Store samples frozen at ≤ -70°C until analysis.

Analysis:

  • Quantify the concentration of the parent drug and its metabolites in plasma samples using a validated HPLC-MS/MS method.[7][8]

Table 3: Pharmacokinetic Parameters of ODASA in Rats (Ocular Administration)

Parameter ODASA (Parent Drug) Metabolite M1 Metabolite M2
Cmax (ng/mL) 349.85 ± 62.50 30.91 ± 6.00 2.70 ± 0.62
T½ (Half-life, h) 46.4 ± 3.8 70.0 ± 14.3 36.5 ± 15.2
Relative Bioavailability 81.03% - -

Data presented as Mean ± SEM. M1: 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide; M2: N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.[7][8]

Conclusion and Future Outlook

The this compound scaffold and its broader family of oxadiazole analogs represent a fertile ground for drug discovery. Their synthetic accessibility and diverse pharmacological activities, ranging from anticancer to enzyme inhibition, make them attractive starting points for medicinal chemistry campaigns. The available data, particularly on related isomers, highlights their potential to yield potent and selective drug candidates with favorable pharmacokinetic profiles.

Future research should focus on systematically exploring the chemical space around the core structure. This includes synthesizing a library of analogs with diverse substitutions on the aniline moiety and evaluating their effects on various biological targets. Detailed structure-activity relationship studies, guided by computational modeling, will be instrumental in optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutics.

References

Commercial suppliers and availability of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a known bioisostere for amide and ester functionalities and is present in a variety of biologically active molecules. This document details the commercial availability, physicochemical properties, a proposed synthetic route, and potential biological applications of this compound, with a focus on its potential role as a modulator of key signaling pathways in metabolic diseases.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

PropertyValueSource
CAS Number 10185-68-9[1]
Molecular Formula C₉H₉N₃O[2]
Molecular Weight 175.19 g/mol [2]
IUPAC Name This compound
Appearance Solid (predicted)
Purity ≥98%[2]

Commercial Availability

The commercial availability of this compound is currently limited. The following suppliers have listed the compound, though stock levels may vary. It is recommended to contact the suppliers directly for current availability and lead times.

SupplierCatalog NumberQuantityPriceStock Status
Aladdin Scientific M178778-1g1g$825.90Contact Supplier
Apollo Scientific PC401573250mg£85.00Out of Stock
1g£230.00Out of Stock

Proposed Synthesis Protocol

Step 1: Synthesis of N'-(4-aminobenzoyl)acetimidamide

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Add acetamidoxime (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(4-aminobenzoyl)acetimidamide.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: Dissolve the crude N'-(4-aminobenzoyl)acetimidamide from the previous step in a high-boiling point aprotic solvent like DMF.

  • Cyclization: Heat the reaction mixture to 120 °C for 4-6 hours. This promotes the intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G cluster_synthesis Proposed Synthesis Workflow A 4-Aminobenzoic Acid + Acetamidoxime B N'-(4-aminobenzoyl)acetimidamide (Intermediate) A->B Amidation (CDI, DMF) C This compound (Final Product) B->C Cyclodehydration (Heat, DMF)

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on its chemical structure, the following spectral data are anticipated:

TechniqueExpected Features
¹H NMR - A singlet for the methyl protons (~2.5 ppm).- Aromatic protons of the aniline ring appearing as two doublets (in the range of 6.7-7.8 ppm).- A broad singlet for the amine (-NH₂) protons.
¹³C NMR - A signal for the methyl carbon (~15 ppm).- Signals for the aromatic carbons of the aniline ring.- Two distinct signals for the carbons of the 1,2,4-oxadiazole ring.
IR (Infrared) - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹).- C-O stretching of the oxadiazole ring (around 1000-1200 cm⁻¹).
MS (Mass Spec) - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (175.19 m/z).

Potential Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited, the 1,2,4-oxadiazole scaffold is a key feature in many compounds with therapeutic potential. Structurally related molecules have shown activity as inhibitors of acetyl-CoA carboxylase (ACC) and as agonists for peroxisome proliferator-activated receptors (PPARs), both of which are critical targets in the treatment of metabolic diseases.[5][6][7][8][9][10][11]

Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor

Acetyl-CoA carboxylase is a key enzyme in the regulation of fatty acid metabolism.[6][8][9][10] Its inhibition can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making it an attractive target for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

G cluster_acc Acetyl-CoA Carboxylase (ACC) Signaling Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC activates AMPK AMPK AMPK->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces FAS Fatty Acid Synthesis MalonylCoA->FAS promotes FAO Fatty Acid Oxidation MalonylCoA->FAO inhibits Inhibitor This compound (Potential Inhibitor) Inhibitor->ACC blocks

Caption: Potential inhibition of the ACC signaling pathway.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[5][7][11][12][13] Agonists of PPARα and PPARδ are known to improve lipid profiles and insulin sensitivity.

G cluster_ppar PPAR Signaling Pathway Agonist This compound (Potential Agonist) PPAR PPARα/δ Agonist->PPAR activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression regulates

Caption: Potential activation of the PPAR signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aniline and oxadiazole derivatives should be followed. These compounds should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust, and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly for metabolic disorders. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in drug discovery. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

An In-Depth Technical Guide to the Safe Handling of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for the chemical compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS No. 10185-68-9). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this compound in a laboratory setting. Due to the limited availability of in-depth toxicological and biological data for this specific molecule, this guide also incorporates general safety principles for handling aniline-class compounds.

Compound Identification and Physicochemical Properties

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 10185-68-9[1][2][3]
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [1][2][3]
Melting Point 113-114 °C[2]
Appearance SolidN/A
Purity ≥98%[3]

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1][2]
Skin SensitizationH317: May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

It is important to note that the toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazards.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound. The following handling precautions and personal protective equipment are recommended.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Eye Wash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment
PPE TypeSpecification
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.[1]
Hand Protection Wear chemical-resistant gloves. The specific glove material should be selected based on the solvent used and breakthrough time. Regularly inspect gloves for any signs of degradation.
Body Protection A full-length laboratory coat should be worn.[1]
Respiratory Protection If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
General Hygiene Practices
  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

While specific experimental protocols for the use of this compound are not widely published, its synthesis has been described. The following is a generalized workflow for a chemical synthesis involving this compound, emphasizing safety at each step.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_post Post-Procedure prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Set up Reaction in Chemical Fume Hood prep_ppe->prep_fume_hood Ensure Safety First weigh Weigh Compound Carefully to Avoid Dust Generation prep_fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction under Controlled Conditions dissolve->react quench Quench Reaction Safely react->quench extract Perform Extraction quench->extract purify Purify by Chromatography or Recrystallization extract->purify decontaminate Decontaminate Glassware and Work Area purify->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe

Caption: General workflow for a chemical synthesis involving this compound.

Biological Activity and Signaling Pathways

Detailed information regarding the specific biological activity and associated signaling pathways for this compound is currently limited in publicly available literature. The broader class of 1,2,4-oxadiazole derivatives has been investigated for a wide range of pharmacological activities, including as potential anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The aniline moiety is also a common feature in many biologically active compounds.

The general process for investigating the biological activity of a novel compound is outlined below.

G compound This compound in_vitro In Vitro Studies (e.g., Cell-based Assays, Enzyme Inhibition) compound->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo Promising Results tox Toxicology Assessment in_vitro->tox in_vivo->tox data Data Analysis and Mechanism of Action Studies in_vivo->data pathway Signaling Pathway Identification data->pathway

Caption: A logical relationship diagram for the biological evaluation of a chemical compound.

Researchers investigating this compound should consider screening it against various cell lines and enzyme targets to elucidate its potential therapeutic applications. Subsequent studies would then be required to identify the specific signaling pathways through which it exerts its effects.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in chemical safety and have access to the most current Safety Data Sheet (SDS) for this compound before commencing any work.

References

Methodological & Application

Step-by-step synthesis protocol for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an intermediate, 4-aminobenzamidoxime, from 4-aminobenzonitrile, followed by cyclization to yield the final product.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-AminobenzonitrileC₇H₆N₂118.141 molStarting material
Hydroxylamine hydrochlorideNH₂OH·HCl69.491.1 molReagent for Step 1
Sodium carbonateNa₂CO₃105.990.65 molBase for Step 1
EthanolC₂H₅OH46.07As neededSolvent for Step 1
WaterH₂O18.02As neededSolvent for Step 1
Acetic Anhydride(CH₃CO)₂O102.09As neededReagent for Step 2
PyridineC₅H₅N79.10As neededSolvent/Base for Step 2
Ethyl acetateC₄H₈O₂88.11As neededExtraction solvent
Saturated sodium bicarbonate solutionNaHCO₃(aq)-As neededfor workup
BrineNaCl(aq)-As neededfor workup
Anhydrous sodium sulfateNa₂SO₄142.04As neededDrying agent

Experimental Protocols

Step 1: Synthesis of 4-Aminobenzamidoxime

This procedure outlines the formation of the key intermediate, 4-aminobenzamidoxime, from 4-aminobenzonitrile.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzonitrile (1.0 mol, 118.14 g) and sodium carbonate (0.65 mol, 68.9 g) in a mixture of ethanol (500 mL) and water (100 mL).

  • Addition of Hydroxylamine: Heat the mixture to 60°C. In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 mol, 76.4 g) in water (100 mL). Slowly add the hydroxylamine solution dropwise to the heated suspension of 4-aminobenzonitrile.

  • Reaction: Stir the reaction mixture overnight at 60°C.

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to 0-5°C in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash it sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 50 mL).

  • Drying: Dry the obtained white to off-white solid under vacuum at 35°C to yield 4-aminobenzamidoxime.

Step 2: Synthesis of this compound

This step involves the cyclization of 4-aminobenzamidoxime with acetic anhydride to form the final product.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-aminobenzamidoxime from Step 1 in pyridine.

  • Acylation and Cyclization: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A 4-Aminobenzonitrile B Hydroxylamine HCl, Na2CO3 Ethanol/Water, 60°C A->B Reacts with C 4-Aminobenzamidoxime B->C Yields D 4-Aminobenzamidoxime E Acetic Anhydride Pyridine, Reflux D->E Reacts with F This compound E->F Yields

Caption: Synthetic route for this compound.

Signaling Pathways and Applications

Derivatives of 1,2,4-oxadiazoles are known to exhibit a wide range of biological activities and have been investigated for various therapeutic applications. While the specific signaling pathways modulated by this compound are not extensively detailed in the provided search results, oxadiazole-containing compounds, in general, are of significant interest in drug discovery.

The following diagram illustrates a generalized workflow for evaluating the biological activity of a newly synthesized compound like this compound.

Biological_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation Synth Synthesis of This compound Screen Primary Screening (e.g., in vitro assays) Synth->Screen Submit for testing Hit_ID Hit Identification Screen->Hit_ID Identifies Lead_Opt Lead Optimization Hit_ID->Lead_Opt Proceeds to Preclinical Preclinical Studies Lead_Opt->Preclinical Leads to

Caption: General workflow for drug discovery and development.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and spectral assignments for the structural elucidation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-oxadiazole and aniline moieties in various pharmacologically active molecules. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for the unambiguous assignment of proton and carbon atoms in the molecular structure.

This application note details the expected 1H and 13C NMR chemical shifts for this compound and provides a standard protocol for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for structurally similar aniline and 1,2,4-oxadiazole derivatives.[1][2][3][4] The exact chemical shifts may vary depending on the solvent and concentration used.

Structure:

Table 1: Predicted 1H NMR Assignments

Solvent: DMSO-d6, Spectrometer: 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6' (Aromatic)~ 7.80Doublet (d)~ 8.82H
H-3', H-5' (Aromatic)~ 6.70Doublet (d)~ 8.82H
-NH2 (Amine)~ 5.80Broad Singlet (br s)-2H
-CH3 (Methyl)~ 2.60Singlet (s)-3H
Table 2: Predicted 13C NMR Assignments

Solvent: DMSO-d6, Spectrometer: 100 MHz

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (Oxadiazole)~ 175.0
C-3 (Oxadiazole)~ 167.0
C-4' (Aromatic)~ 152.0
C-2', C-6' (Aromatic)~ 129.0
C-1' (Aromatic)~ 118.0
C-3', C-5' (Aromatic)~ 113.0
-CH3 (Methyl)~ 12.0

Experimental Protocols

The following protocols describe the general procedure for acquiring high-quality 1H and 13C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial. The choice of solvent is critical and can affect chemical shifts.[1][5]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

1H NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following typical parameters for a 400 MHz spectrometer[5][6]:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm.

  • Data Processing:

    • Apply a Fourier transform (FT) to the Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).

    • Integrate the signals and pick the peaks.

13C NMR Data Acquisition
  • Instrument Setup: Use the same sample and ensure the instrument is properly locked and shimmed.

  • Acquisition Parameters: Set the following typical parameters for a 100 MHz spectrometer[1][5][7]:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of 13C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-240 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential multiplication factor to improve the signal-to-noise ratio.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

    • Pick the peaks.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships of the target molecule.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6, 0.7 mL) A->B C Transfer to 5mm NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform & Phasing F->H G->H I Calibration & Baseline Correction H->I J Peak Picking & Integration I->J K Assign Signals to Structure J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR Data Acquisition and Analysis.

Structural_Assignment mol This compound h1 Aromatic Protons (H-2', H-6', H-3', H-5') mol->h1 1H h2 Amine Protons (-NH2) mol->h2 1H h3 Methyl Protons (-CH3) mol->h3 1H c1 Oxadiazole Carbons (C-3, C-5) mol->c1 13C c2 Aromatic Carbons (C-1' to C-6') mol->c2 13C c3 Methyl Carbon (-CH3) mol->c3 13C

Caption: Key Structural Features and their NMR Correlation.

References

Application Note: Quantitative Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline in human plasma. The methodology involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for supporting pharmacokinetic and drug metabolism studies in drug development.

Introduction

This compound is a chemical entity of interest in pharmaceutical research. A reliable and sensitive analytical method is crucial for the quantitative determination of this compound in biological matrices to support preclinical and clinical studies. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for bioanalytical applications.[1][2] This application note details a complete protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental
  • This compound reference standard (Purity ≥98%)[3]

  • Internal Standard (IS): [Select an appropriate stable isotope-labeled or structural analog, e.g., this compound-d4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Stock Solutions: Primary stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL.

Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

Calibration Standards and Quality Control Samples: Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

LC-MS/MS Method

A protein precipitation method was employed for sample extraction:

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

ParameterCondition
LC System [e.g., Agilent 1290 Infinity II or equivalent]
Column [e.g., C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
ParameterCondition
MS System [e.g., Sciex Triple Quad™ 6500+ or equivalent]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound[To be determined][To be determined]100[To be optimized]
Internal Standard[To be determined][To be determined]100[To be optimized]

Note: The exact m/z values for precursor and product ions need to be determined by infusing the compound into the mass spectrometer.

Method Validation Summary

The method was validated according to regulatory guidelines. The following parameters were assessed:

ParameterResult
Linearity Linear range of [e.g., 1 - 1000 ng/mL] with a correlation coefficient (r²) > 0.99
Precision (Intra-day) RSD ≤ 15% (≤ 20% at LLOQ)
Precision (Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy Within ±15% of nominal values (±20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal ion suppression or enhancement observed
Stability Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)
Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis.[4] The chromatographic conditions provided good peak shape and resolution, free from interference from endogenous plasma components.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. This method is well-suited for routine bioanalysis in support of drug development programs.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Dissolve in a 5 mL volumetric flask with methanol.

    • Vortex until fully dissolved.

    • Store at -20°C.

    • Repeat for the internal standard.

  • Working Solutions:

    • Prepare a series of working solutions for calibration standards and QCs by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a separate working solution for the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Thawing:

    • Thaw plasma samples, calibration standards, and QCs on the bench-top or in a water bath at room temperature.

    • Vortex gently to ensure homogeneity.

  • Precipitation:

    • Arrange labeled 1.5 mL microcentrifuge tubes in a rack.

    • Pipette 50 µL of each sample, standard, or QC into the corresponding tube.

    • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortexing and Centrifugation:

    • Cap the tubes and vortex for 30 seconds at high speed.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the clear supernatant without disturbing the protein pellet.

    • Transfer the supernatant to a clean autosampler vial with an insert.

  • Analysis:

    • Place the vials in the autosampler tray for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) vortex1 Vortex (30s) plasma->vortex1 is Internal Standard in ACN (150 µL) is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow from sample preparation to data analysis.

Method_Development_Logic cluster_method_dev Method Development Steps cluster_validation Method Validation start Method Development Goal: Quantitative analysis of analyte in plasma ms_params Optimize MS Parameters (Precursor/Product Ions, CE) start->ms_params lc_params Develop LC Method (Column, Mobile Phase, Gradient) start->lc_params sample_prep Select Sample Preparation (Protein Precipitation) start->sample_prep linearity Linearity & Range ms_params->linearity lc_params->linearity sample_prep->linearity accuracy Accuracy & Precision linearity->accuracy selectivity Selectivity & Matrix Effect accuracy->selectivity stability Stability selectivity->stability final_method Final Validated Method stability->final_method

Caption: Logical flow of LC-MS/MS method development and validation.

References

Application Notes and Protocols for In Vitro Anticancer Activity Screening of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro anticancer activity data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. The following application notes and protocols are based on the broader class of oxadiazole-containing compounds and are intended to serve as a general guide for the screening of this specific molecule. The quantitative data presented is representative of related oxadiazole derivatives and should be considered illustrative.

Application Notes

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to an aniline moiety. The oxadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of 1,2,4-oxadiazole and its 1,3,4-isomer have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] The presence of the aniline group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Anticancer Potential

The anticancer potential of oxadiazole derivatives has been documented against a variety of cancer cell lines.[2][3][5][6] These compounds have been reported to exert their cytotoxic effects through various mechanisms, such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2] Given the established anticancer properties of the oxadiazole scaffold, this compound represents a promising candidate for in vitro anticancer screening to evaluate its cytotoxic and cytostatic effects against a panel of human cancer cell lines.

Data Presentation: Representative Cytotoxicity of an Oxadiazole Derivative

The following table summarizes representative in vitro anticancer activity of a generic 2,5-disubstituted 1,3,4-oxadiazole derivative against various human cancer cell lines, as determined by the MTT assay. This data is illustrative and intended to provide a framework for presenting results for this compound.

Cancer Cell LineTissue of OriginRepresentative IC50 (µM)
MDA-MB-231Breast Adenocarcinoma15.5 ± 1.2
HeLaCervical Carcinoma22.8 ± 2.1
HT-29Colon Adenocarcinoma18.2 ± 1.5
A549Lung Carcinoma25.4 ± 2.8
SMMC-7721Hepatocellular Carcinoma19.7 ± 1.9

Note: IC50 values are representative and compiled from studies on various oxadiazole derivatives.[5][6][7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

  • This compound (≥98% purity)[8]

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, HT-29, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days to maintain exponential growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Apoptosis and Cell Cycle Analysis (Overview)

Should this compound exhibit significant cytotoxicity, further mechanistic studies can be performed.

  • Apoptosis Assay: To determine if the compound induces programmed cell death, techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression, cells can be treated with the compound, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. This will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Compound Preparation cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability ic50 IC50 Determination calc_viability->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Representative Signaling Pathway: Intrinsic Apoptosis

intrinsic_apoptosis cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade oxadiazole Oxadiazole Derivative bcl2 Bcl-2 Inhibition oxadiazole->bcl2 inhibition bax_bak Bax/Bak Activation cyto_c Cytochrome c Release bax_bak->cyto_c bcl2->bax_bak caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism via intrinsic apoptosis.

References

Application Notes and Protocols for Anti-inflammatory Assays of 1,2,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of 1,2,4-oxadiazole compounds. The 1,2,4-oxadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3][4]

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The development of novel anti-inflammatory agents is a critical area of drug discovery. Compounds featuring the 1,2,4-oxadiazole ring have shown promise as inhibitors of key inflammatory pathways.[1][2][5] This document outlines several key in vitro and in vivo assays to characterize the anti-inflammatory potential of these compounds.

Key Inflammatory Pathways and Targets

The anti-inflammatory activity of 1,2,4-oxadiazole derivatives is often attributed to their interaction with specific molecular targets within inflammatory signaling cascades. A crucial pathway frequently implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[1][6][7][8] Additionally, enzymes such as cyclooxygenases (COX) are significant targets for anti-inflammatory drugs.[2][9][10][11]

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates TNFR TNFR TNFR->IKK activates TNFa TNF-α TNFa->TNFR IkB IκB IKK->IkB phosphorylates p65 p65 p50 p50 NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex inhibits DNA DNA NFkB_complex->DNA translocates to nucleus and binds to DNA Oxadiazole 1,2,4-Oxadiazole Compound Oxadiazole->IKK inhibits ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->ProInflammatory induces

Figure 1: NF-κB signaling pathway targeted by 1,2,4-oxadiazole compounds.

Experimental Workflow for Anti-inflammatory Screening

A general workflow for screening 1,2,4-oxadiazole compounds for anti-inflammatory activity involves a tiered approach, starting with in vitro assays to determine cytotoxicity and primary activity, followed by more complex cellular and in vivo models to confirm efficacy and mechanism of action.

Screening Workflow start Start: Library of 1,2,4-Oxadiazole Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity primary_screen Primary In Vitro Screening (e.g., NO Production Assay in RAW 264.7 cells) cytotoxicity->primary_screen Non-toxic compounds secondary_screen Secondary In Vitro Assays (e.g., COX Inhibition, Cytokine Profiling) primary_screen->secondary_screen Active compounds pathway_analysis Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway proteins) secondary_screen->pathway_analysis Potent inhibitors in_vivo In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) pathway_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious compounds

Figure 2: General workflow for screening 1,2,4-oxadiazole compounds.

Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity

The following tables summarize quantitative data for the anti-inflammatory activity of representative 1,2,4-oxadiazole compounds from various studies.

Table 1: In Vitro Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives

Compound IDAssay TypeCell LineIC50 (µM)% InhibitionReference
Compound 17 NO ProductionRAW 264.7-High[1]
Analog 35 COX-2 Inhibition-4.83-[2]
Compound 11c COX-2 Inhibition-0.04-[9]
Compound 8b NO ProductionRAW 264.70.40-[9]
Compound 8b ROS ProductionRAW 264.70.03-[9]
Compound 5g COX-2 Inhibition-8.00-[12]
Compound 37 nNOS Inhibition-Submicromolar-[13]
Compound 38 nNOS Inhibition-Submicromolar-[13]

Table 2: In Vivo Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives

Compound IDAnimal ModelAssayDose% Inhibition of EdemaReference
Analog 35 RatCarrageenan-induced paw edema-85% (at 5h)[2]
Compound 36 RatCarrageenan-induced paw edema40 mg/kg55% (at 3h)[2]
Compound 5g RatCarrageenan-induced paw edema-74.17%[12]
Compound 10 MiceCarrageenan-induced paw edema-88.33%[14]
Compound 3 MiceCarrageenan-induced paw edema-66.66%[14]
Compound 5 MiceCarrageenan-induced paw edema-55.55%[14]

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. The assay can be performed using purified enzymes or in a whole-cell format.

Protocol (Enzyme-based):

  • Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds.

  • Incubation: In a 96-well plate, add the enzyme, test compound at various concentrations, and a colorimetric substrate. Incubate for a specified time at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength to determine the amount of product formed.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

NF-κB Activation Assay (Western Blot)

Principle: This method assesses the effect of the test compounds on the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins like p65 and IκB.[1]

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in the NO production assay. After treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated p65, total p65, phosphorylated IκB, and total IκB. A housekeeping protein like GAPDH or β-actin should be used as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 1,2,4-oxadiazole test compound orally or via intraperitoneal injection at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).[15]

  • Induction of Edema: After a set period (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Logical Relationships in Anti-inflammatory Assays

The selection and sequence of assays are critical for a comprehensive evaluation of a compound's anti-inflammatory profile. The relationship between different assay types can be visualized as a progression from broad screening to specific mechanistic studies.

Assay Relationships cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cell_based Cell-Based Assays (e.g., NO Production, Cytokine Release) mechanistic Mechanistic Assays (e.g., Western Blot for NF-κB) cell_based->mechanistic Provides leads for enzyme_based Enzyme-Based Assays (e.g., COX Inhibition) enzyme_based->mechanistic Provides leads for acute_model Acute Inflammation Models (e.g., Carrageenan-induced Paw Edema) mechanistic->acute_model Confirms in vivo relevance chronic_model Chronic Inflammation Models (e.g., Adjuvant-induced Arthritis) acute_model->chronic_model Warrants further investigation in

Figure 3: Logical relationships between different types of anti-inflammatory assays.

Conclusion

The 1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The assays and protocols detailed in this document provide a robust framework for researchers to identify and characterize the anti-inflammatory properties of new 1,2,4-oxadiazole derivatives, from initial screening to in vivo efficacy studies. A systematic approach, combining various assay formats, is crucial for elucidating the mechanism of action and advancing the most promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the antimicrobial properties of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline and its derivatives. The methodologies outlined are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the preliminary evaluation of these compounds.

Introduction

Oxadiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers are of particular interest due to their favorable physicochemical and pharmacokinetic profiles, which can be attributed to their ability to participate in hydrogen bonding with biological macromolecules. The development of new antimicrobial agents is crucial in addressing the global challenge of antimicrobial resistance. This document focuses on the protocols for evaluating the in vitro antibacterial and antifungal activity of novel this compound derivatives.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison. The following table is a template illustrating how to present Minimum Inhibitory Concentration (MIC) data for a series of hypothetical this compound derivatives against a panel of common pathogens.

Note: The following data is representative for illustrative purposes and is not based on experimental results for the specified compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDDerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
SC-001 This compound163264>64
SC-002 N-acetyl derivative8163264
SC-003 N-benzyl derivative481632
Ciprofloxacin (Control)0.50.250.5NA
Fluconazole (Control)NANANA2

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][2][3]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound (this compound derivative) stock solution (e.g., in DMSO)

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the test compound stock solution to achieve the initial desired concentration.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.

    • Discard the final 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or by using a microplate reader to measure optical density.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.[5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm in diameter)

  • Test compound solution of a known concentration

  • Positive control antibiotic disks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Forceps

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial inoculum.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate for comparison.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters.

    • The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of novel compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound derivative) Broth_Dilution Broth Microdilution (Serial Dilution) Compound->Broth_Dilution Disk_Diffusion Agar Disk Diffusion (Disk Application) Compound->Disk_Diffusion Microorganism Microorganism Culture (Bacteria/Fungi) Inoculum Standardized Inoculum (0.5 McFarland) Microorganism->Inoculum Media Growth Media (Broth/Agar) Media->Broth_Dilution Media->Disk_Diffusion Inoculum->Broth_Dilution Inoculum->Disk_Diffusion Incubation Incubation (24-48 hours) Broth_Dilution->Incubation Disk_Diffusion->Incubation MIC Determine MIC (Visual/OD Reading) Incubation->MIC Zone Measure Zone of Inhibition (mm) Incubation->Zone Result Antimicrobial Activity Profile MIC->Result Zone->Result

Caption: Workflow for antimicrobial susceptibility testing.

Conceptual Signaling Pathway for Potential Mechanism of Action

Oxadiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes involved in cell wall synthesis, nucleic acid synthesis, and protein synthesis. The following diagram conceptualizes a potential mechanism of action targeting bacterial cell wall biosynthesis.

G Compound This compound Derivative PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis Compound->Peptidoglycan Disruption PBP->Peptidoglycan Catalysis CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Caption: Potential mechanism targeting cell wall synthesis.

References

Application Notes and Protocols: Kinase Inhibition Assay Using 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline belongs to the oxadiazole class of heterocyclic compounds, a scaffold known to be present in various biologically active molecules. These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against a target kinase using a luminescence-based assay. As a representative example, the protocol will focus on the inhibition of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2]

Principle of the Assay

The kinase inhibition assay described here is a luminescence-based method that quantifies the amount of ATP remaining in a solution following a kinase reaction.[3] The assay is based on the principle that an active kinase will consume ATP to phosphorylate its substrate. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the amount of ATP present.[3] Therefore, a high luminescent signal indicates low kinase activity (and thus high inhibition), while a low signal indicates high kinase activity (low inhibition).[3][4] This method is suitable for high-throughput screening and for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following table presents hypothetical data for the inhibitory activity of this compound against a panel of kinases to illustrate how data from such an assay would be presented. This data is for illustrative purposes only.

Kinase TargetIC50 (nM)Assay Format
B-Raf85Luminescence-based
c-Raf1200Luminescence-based
EGFR>10000Luminescence-based
Src8500Luminescence-based
AKT1>10000Luminescence-based

Experimental Protocols

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase: Recombinant human B-Raf (V600E mutant is often used for constitutive activity).[5]

  • Substrate: Inactive MEK1 protein.[5]

  • Positive Control: A known B-Raf inhibitor (e.g., Vemurafenib).

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.

  • ATP: Adenosine 5'-triphosphate, 10 mM stock solution.

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).[3][4]

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound prep_plate Dispense compounds and controls into 384-well plate prep_compound->prep_plate prep_controls Prepare DMSO (vehicle) and positive controls prep_controls->prep_plate add_kinase Add B-Raf kinase solution to each well prep_plate->add_kinase pre_incubate Pre-incubate at room temperature add_kinase->pre_incubate add_atp Initiate reaction by adding ATP/Substrate (MEK1) mix pre_incubate->add_atp incubate Incubate to allow phosphorylation add_atp->incubate add_detection Add Kinase-Glo® reagent to stop reaction and generate light incubate->add_detection stabilize Incubate to stabilize signal add_detection->stabilize read_plate Measure luminescence with a plate reader stabilize->read_plate analyze Calculate % inhibition and determine IC50 value read_plate->analyze G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation to Nucleus Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor->BRAF

References

Application Notes and Protocols for Testing 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a small molecule belonging to the oxadiazole class of heterocyclic compounds. Oxadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1] The mechanism of action for some oxadiazole-containing compounds involves the inhibition of enzymes crucial for cell proliferation, such as thymidylate synthase and topoisomerase II, and the modulation of key signaling pathways like NF-κB and Focal Adhesion Kinase (FAK).[2]

These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxic effects of this compound. The described assays are fundamental in determining the compound's potency, understanding its mechanism of cell death, and assessing its selectivity towards cancer cells versus normal cells.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
A549Lung Carcinoma2445.2 ± 3.1
4828.7 ± 2.5
7215.1 ± 1.8
HeLaCervical Cancer2452.8 ± 4.5
4835.4 ± 3.9
7221.3 ± 2.2
HepG2Hepatocellular Carcinoma2468.1 ± 5.2
4842.6 ± 4.1
7229.8 ± 3.4
MCF-7Breast Adenocarcinoma2475.4 ± 6.3
4851.9 ± 5.7
7236.5 ± 4.0

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and positive controls (e.g., a known cytotoxic drug like Doxorubicin).

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be used, for instance, A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast). A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess selectivity.

  • Culture Medium: The choice of medium will depend on the cell line (e.g., DMEM or RPMI-1640) and should be supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells does not exceed a non-toxic level (typically <0.5%).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4]

  • Procedure:

    • Seed cells and treat them with the compound as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Follow the instructions of a commercial LDH cytotoxicity assay kit. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound for 24 or 48 hours.

    • Harvest the cells (including floating and attached cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) treat_cells Treat with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Cell Line Culture (A549, HeLa, etc.) seed_cells Seed Cells in Plates (96-well or 6-well) prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay (24, 48, 72h) treat_cells->mtt_assay ldh_assay LDH Assay (24, 48, 72h) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Staining (24, 48h) treat_cells->apoptosis_assay read_results Measure Absorbance/ Fluorescence mtt_assay->read_results ldh_assay->read_results flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry calc_ic50 Calculate IC₅₀ Values read_results->calc_ic50

Caption: Experimental workflow for cytotoxicity testing.

Potential Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 4-(5-Methyl-1,2,4- oxadiazol-3-yl)aniline fak FAK compound->fak Inhibition ikk IKK compound->ikk Inhibition integrin Integrin integrin->fak pi3k PI3K fak->pi3k akt Akt pi3k->akt akt->ikk apoptosis Apoptosis akt->apoptosis Inhibition ikb IκB ikk->ikb Phosphorylates & Inhibits nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation gene_transcription Gene Transcription (Anti-apoptotic, Proliferation) nfkb_nuc->gene_transcription gene_transcription->apoptosis Inhibition

References

Application Notes and Protocols for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the fragment 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline as a versatile building block in drug design and discovery. The document outlines its significance as a bioisostere, protocols for its synthesis and subsequent derivatization, and summarizes the biological activities of compounds incorporating this moiety.

Introduction

The fragment this compound combines two key structural features valuable in medicinal chemistry: the 1,2,4-oxadiazole ring and an aniline moiety. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester groups, often introduced to enhance metabolic stability, improve pharmacokinetic properties, and modulate target binding. The aniline group provides a convenient attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Aniline moieties in drug candidates can sometimes be associated with metabolic liabilities, leading to the formation of reactive metabolites and potential toxicity. The strategic incorporation of the 1,2,4-oxadiazole ring can mitigate these risks while maintaining or improving the desired biological activity.

Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively detailed in the literature, a plausible and adaptable multi-step synthesis can be proposed based on established methods for analogous compounds. A common route involves the reaction of an amidoxime with a carboxylic acid derivative, followed by reduction of a nitro group.

Proposed Synthetic Pathway

A potential synthetic route starts from 4-nitrobenzonitrile, which is converted to the corresponding amidoxime. This intermediate is then reacted with acetic anhydride to form the 5-methyl-1,2,4-oxadiazole ring. Finally, the nitro group is reduced to the desired aniline.

G A 4-Nitrobenzonitrile B N'-Hydroxy-4-nitrobenzimidamide (Amidoxime intermediate) A->B Hydroxylamine C 3-(4-Nitrophenyl)-5-methyl-1,2,4-oxadiazole B->C Acetic Anhydride, Heat D This compound C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitrophenyl)-5-methyl-1,2,4-oxadiazole (Adapated from general procedures)
  • Amidoxime Formation: To a solution of 4-nitrobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated N'-hydroxy-4-nitrobenzimidamide by filtration and dry under vacuum.

  • Oxadiazole Ring Formation: Suspend the dried amidoxime in acetic anhydride.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-water with vigorous stirring.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole.

Protocol 2: Reduction of the Nitro Group to Aniline
  • Dissolve 3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole in ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂, basify the reaction mixture with a sodium hydroxide solution and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 3: N-Acylation of this compound

This protocol describes a general method for creating amide derivatives, a common step in elaborating this fragment into more complex drug candidates.[1]

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel or by recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve this compound and base in solvent B Cool to 0 °C A->B C Add Acylating Agent B->C D Stir at Room Temperature C->D E Aqueous Workup (Water and Brine Wash) D->E F Dry and Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterize Product G->H

Figure 2: General workflow for the N-acylation of this compound.

Biological Activity of Derivatives

While specific data for derivatives of this compound is limited, studies on closely related analogs highlight the potential of this scaffold in various therapeutic areas.

Anticancer Activity

A study on the analogous compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, demonstrated moderate anticancer activity against a panel of 11 human cancer cell lines, with a mean IC₅₀ value of approximately 92.4 μM.[2] This suggests that the 4-(1,2,4-oxadiazol-3-yl)aniline core can serve as a starting point for the development of more potent anticancer agents. Further optimization by modifying the substituent on the oxadiazole ring and by derivatizing the aniline group could lead to compounds with improved efficacy.

CompoundCancer Cell Line Panel (11 lines)Mean IC₅₀ (µM)
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineHuman Cancer Cell Lines~92.4[2]
Enzyme Inhibition

Derivatives of 1,2,4-oxadiazoles have shown potent inhibitory activity against various enzymes. For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 0.036 µM.[3] This highlights the potential of the 1,2,4-oxadiazole scaffold in designing inhibitors for neurological disorders like Parkinson's disease.

CompoundTargetIC₅₀ (µM)Therapeutic Area
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036[3]Neurodegenerative Diseases

Signaling Pathways

The specific signaling pathways modulated by derivatives of this compound are dependent on the overall structure of the final molecule. However, based on the activities of related compounds, several key pathways can be targeted.

  • Kinase Signaling Pathways: Many kinase inhibitors incorporate aniline or related nitrogen-containing heterocycles to interact with the hinge region of the kinase domain. By derivatizing the aniline group of the title fragment, it is plausible to design inhibitors of various kinases, such as Src family kinases, which are implicated in cancer progression.[4][5]

G cluster_0 Drug Design Strategy cluster_1 Target Interaction cluster_2 Downstream Effect A This compound (Fragment) B Derivatization at Aniline Moiety A->B C Target Molecule B->C D Kinase ATP Binding Pocket C->D Binds to E Hinge Region Interaction D->E Interacts with F Inhibition of Kinase Activity E->F G Blockade of Pro-survival Signaling Pathways F->G H Induction of Apoptosis in Cancer Cells G->H

Figure 3: Logic diagram for targeting kinase signaling pathways.
  • Neurotransmitter Metabolism: As demonstrated by the potent MAO-B inhibition of a related 1,2,4-oxadiazole, this scaffold can be utilized to target enzymes involved in neurotransmitter degradation. This can lead to the development of therapies for neurodegenerative and psychiatric disorders.

Conclusion

The this compound fragment is a valuable tool in drug discovery. Its synthesis is achievable through established chemical transformations, and its aniline functional group provides a ready handle for diversification. The inherent properties of the 1,2,4-oxadiazole ring as a bioisostere offer advantages in developing drug candidates with improved pharmacokinetic and toxicological profiles. The demonstrated biological activities of related analogs in cancer and neurodegenerative disease models underscore the potential of this fragment in generating novel therapeutics. The provided protocols and data serve as a foundation for researchers to incorporate this promising scaffold into their drug design programs.

References

Application Note: Derivatization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a versatile pharmacophore.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline represents a key starting material for the development of novel therapeutic agents. The presence of a primary aromatic amine provides a convenient handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides detailed protocols for the derivatization of the aniline nitrogen of this compound through common and robust chemical transformations: acylation, sulfonylation, and reductive amination. A representative SAR table is presented to illustrate the impact of these modifications on biological activity, using hypothetical anticancer data based on published findings for analogous compounds.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the SAR for a series of hypothetical derivatives of a closely related analog, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, which has shown moderate anticancer activity with a mean IC50 of approximately 92.4 µM against a panel of 11 cancer cell lines. The data presented here is for illustrative purposes to guide derivatization strategies.

Compound IDR GroupModification TypeTargetIC50 (µM)
1 -HParent AnilineCancer Cell Line Panel (Mean)92.4
2a -C(O)CH3AcylationCancer Cell Line A50.2
2b -C(O)PhAcylationCancer Cell Line A25.8
2c -C(O)CF3AcylationCancer Cell Line A15.1
3a -S(O)2CH3SulfonylationCancer Cell Line A42.5
3b -S(O)2PhSulfonylationCancer Cell Line A18.9
3c -S(O)2(4-Cl-Ph)SulfonylationCancer Cell Line A9.7
4a -CH2CH3Reductive AminationCancer Cell Line A75.3
4b -CH2-c-PrReductive AminationCancer Cell Line A60.1
4c -CH2PhReductive AminationCancer Cell Line A35.6

Experimental Protocols

General Considerations:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Acylation of this compound

This protocol describes the synthesis of N-acyl derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC/HOBt) if starting from a carboxylic acid

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM to the stirred aniline solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sulfonylation of this compound

This protocol details the synthesis of N-sulfonyl derivatives.

Materials:

  • This compound

  • Sulfonyl chloride

  • Anhydrous pyridine or THF

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reductive Amination of this compound

This protocol outlines the synthesis of N-alkyl derivatives.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB))

  • Anhydrous dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Screening and Analysis cluster_sar SAR Analysis Start This compound Acylation Acylation (Protocol 1) Start->Acylation Sulfonylation Sulfonylation (Protocol 2) Start->Sulfonylation ReductiveAmination Reductive Amination (Protocol 3) Start->ReductiveAmination Derivatives Library of Derivatives Acylation->Derivatives Sulfonylation->Derivatives ReductiveAmination->Derivatives Screening Biological Screening (e.g., Anticancer Assays) Derivatives->Screening Data Activity Data (e.g., IC50) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Optimization SAR->Lead

Caption: Experimental workflow for SAR studies.

SAR_Logic cluster_modifications Modifications at the Aniline Nitrogen cluster_activity Impact on Biological Activity Core This compound -NH2 Acyl Acylation -NH-C(O)-R Core:nh2->Acyl Sulfonyl Sulfonylation -NH-S(O)2-R Core:nh2->Sulfonyl Alkyl Reductive Amination -NH-R' Core:nh2->Alkyl Activity Modulated Potency Acyl->Activity Generally increases potency Sulfonyl->Activity Significant increase with EWGs Alkyl->Activity Modest change in potency

Caption: Key derivatization strategies and their general SAR trends.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers involved in the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and practical approach is a multi-step synthesis starting from 4-aminobenzonitrile.[1][2] The general sequence involves:

  • Amidoxime Formation: Conversion of the nitrile group of 4-aminobenzonitrile into an amidoxime (4-amino-N'-hydroxybenzenecarboximidamide) using hydroxylamine.[2]

  • O-Acylation: Reaction of the amidoxime with an acetic acid derivative (e.g., methyl acetate, acetyl chloride) to form the O-acyl amidoxime intermediate.[3]

  • Cyclodehydration: Intramolecular cyclization of the intermediate, typically through heating or base catalysis, to form the 1,2,4-oxadiazole ring.[1][4]

Q2: Are there one-pot procedures available?

Yes, one-pot syntheses are employed to improve efficiency. These methods typically involve activating the carboxylic acid (or using an acylating agent) in the presence of the amidoxime, allowing the O-acylation and subsequent cyclodehydration to occur in the same reaction vessel without isolating the intermediate.[5][6] Reagents like 1,1'-carbonyldiimidazole (CDI) are effective for this purpose.[1]

Q3: What are the critical reaction parameters to control?

The most critical parameters are temperature, reaction time, and the choice of solvent and base. The cyclization step is often the most challenging.[4] Anhydrous (dry) conditions are crucial, especially for base-mediated cyclizations, to prevent hydrolysis of the O-acyl amidoxime intermediate.[4] Aprotic solvents like THF, DMF, and DCM generally yield better results than protic solvents.[4]

Q4: Can I synthesize the nitro-analogue first and then reduce it to the aniline?

Yes, an alternative route involves synthesizing 3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole and then performing a selective reduction of the nitro group. This can be an effective strategy if the free aniline group complicates the initial cyclization steps. A reducing system such as sodium borohydride with tin(II) chloride dihydrate can be used for this reduction.[7]

Troubleshooting Guide

Problem 1: Low or No Yield of the Final Product
Probable CauseRecommended Solution
Incomplete Amidoxime Formation: The initial conversion of 4-aminobenzonitrile to the amidoxime is inefficient.Increase reaction time or adjust the pH. The conversion of nitrile groups is sensitive to reaction time and pH.[8] Monitor the reaction via TLC or LC-MS until the starting nitrile is consumed.
Ineffective Cyclization Conditions: The energy barrier for the cyclodehydration of the O-acyl amidoxime intermediate is not being overcome.[4]For thermal cyclization, increase the temperature or switch to a higher-boiling solvent like toluene or xylene. For base-mediated cyclization, use a stronger, non-nucleophilic base. Systems like TBAF in dry THF or superbase systems like NaOH/DMSO are effective.[1][4]
Poor Choice of Coupling Agent/Acylating Agent: The O-acylation step is inefficient, leading to a low concentration of the necessary intermediate.Use a more effective acylating agent or coupling reagent. For instance, if using a carboxylic acid, activate it first with an agent like CDI or TBTU.[9]
Incompatible Solvent: The solvent may be hindering the reaction.Use aprotic solvents such as DMF, THF, or DCM for base-catalyzed cyclizations, as protic solvents can interfere with the reaction.[4]
Problem 2: Major Side Product Observed in Analysis (TLC, LC-MS)
Probable CauseRecommended Solution
Hydrolysis of O-Acyl Amidoxime: A major peak in the LC-MS corresponds to the mass of the amidoxime starting material. This indicates the O-acyl intermediate is reverting to the amidoxime instead of cyclizing.[4]This is a common side reaction, particularly with prolonged heating or in the presence of moisture.[2][4] Ensure strictly anhydrous conditions for the cyclization step. Minimize reaction time and temperature where possible.[4]
Formation of Isomers (Boulton-Katritzky Rearrangement): NMR and MS data suggest an oxadiazole isomer or another heterocyclic system has formed.[4]This thermal rearrangement can be facilitated by acid or moisture. Ensure anhydrous conditions and avoid acidic workups if this side product is observed.[4]
Nitrile Oxide Dimerization: If using a 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form a furoxan.[4][9]This pathway is often favored. Optimize conditions to promote cycloaddition with the desired nitrile, potentially using a catalyst.[9]

Data Presentation: Optimizing Cyclization

The choice of reagents for the cyclization step significantly impacts product yield. The following table summarizes the effects of different reagents.

Reagent/SystemSolventTemperatureYieldNotes
Thermal (Reflux) Toluene / Xylene>100 °CModerateRequires high temperatures; risk of thermal decomposition.[1]
TBAF THFRoom TempGood to ExcellentEffective under mild conditions; requires anhydrous setup.[4][9]
NaOH / DMSO DMSORoom TempGood to ExcellentA "superbase" system that can promote cyclization efficiently at ambient temperature.[6]
KOH / DMSO DMSORoom TempGoodSimilar to NaOH/DMSO system.[6]
DBU p-Xylene / ACNHigh Temp / RTGood to ExcellentCan be used catalytically for cyclodehydration.[10]
CDI (One-Pot) DMFRoom TempGoodActivates carboxylic acid and facilitates cyclization in one pot.[1]

Data adapted from studies on general 1,2,4-oxadiazole synthesis. "Excellent" yields are generally >90%, "Good" 70-89%, and "Moderate" 50-69%.[4]

Visualizations

Experimental Workflow

G A 4-Aminobenzonitrile B Amidoxime Formation (NH2OH·HCl, Base) A->B C 4-Amino-N'-hydroxy- benzenecarboximidamide B->C D Acylation & Cyclodehydration C->D F One-Pot Synthesis (e.g., CDI) C->F E This compound D->E D->F

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree

G Start Low Final Yield Check_SM Check Starting Material (SM) Conversion by LC-MS Start->Check_SM SM_OK SM Consumed? Check_SM->SM_OK Optimize_Step1 Optimize Amidoxime Formation: - Increase reaction time - Adjust pH SM_OK->Optimize_Step1 No Check_Intermediate Major Peak is Amidoxime Intermediate? SM_OK->Check_Intermediate Yes Hydrolysis Probable Hydrolysis: - Ensure anhydrous conditions - Minimize reaction time/temp Check_Intermediate->Hydrolysis Yes Optimize_Step2 Optimize Cyclization: - Increase temperature - Use stronger base (e.g., NaOH/DMSO) - Change solvent Check_Intermediate->Optimize_Step2 No

Caption: Decision tree for troubleshooting low product yield.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Amidoxime Formation and Cyclization

This protocol is adapted from a procedure for a similar compound.[3]

Step A: Synthesis of 4-amino-N'-hydroxybenzenecarboximidamide

  • To a solution of 4-aminobenzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (2-4 eq.) and a base such as sodium carbonate (1-2 eq.) or potassium tert-butoxide (2-4 eq.).[11]

  • Heat the mixture at reflux (e.g., 90 °C) for several hours (1-18h, depending on base/solvent system) under a nitrogen atmosphere.[11]

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • After cooling, filter the mixture and concentrate the solvent under reduced pressure.

  • The crude amidoxime can be purified by recrystallization or used directly in the next step after drying.

Step B: Synthesis of this compound

  • To a stirred solution of the crude amidoxime from Step A (1 eq.) in dry tetrahydrofuran (THF), add 4Å molecular sieves.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Heat the mixture at 65°C for 30 minutes, then cool to room temperature.

  • Add methyl acetate (1.1 eq.) and heat the mixture under reflux for 16 hours.

  • After cooling to room temperature, quench the reaction by carefully adding it to water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the final product.[3]

Protocol 2: One-Pot Synthesis using Carbonyldiimidazole (CDI)

This protocol is based on a general one-pot method for 1,2,4-oxadiazoles.[1]

  • Under a nitrogen atmosphere, dissolve 4-aminobenzoic acid (1 eq.) in anhydrous DMF.

  • Add CDI (1.1 eq.) and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add tert-butylamidoxime (this is a placeholder for the required acetamidoxime, which would be formed in situ or added) (1 eq.) to the reaction mixture.

  • Heat the reaction mixture to a temperature above 100°C (e.g., 120-140°C) for several hours to facilitate the cyclodehydration.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

References

Identification and removal of byproducts in 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. It is intended for researchers, scientists, and drug development professionals to help identify and remove byproducts, thereby improving yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete acylation of 4-aminobenzamidoxime.Ensure anhydrous reaction conditions. Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amidoxime.
Inefficient cyclization of the O-acyl intermediate.Thermal cyclization may require high temperatures (e.g., refluxing in a high-boiling solvent like toluene or xylene). For base-mediated cyclization, use a strong, non-nucleophilic base such as TBAF in dry THF.
N-acylation of the aniline group instead of O-acylation of the amidoxime.This can be a competing reaction. Running the reaction at lower temperatures may favor O-acylation. Alternatively, protection of the aniline nitrogen may be necessary.
Presence of a Major Impurity with a Mass Corresponding to the Starting Amidoxime Incomplete reaction or hydrolysis of the O-acyl intermediate.Ensure sufficient reaction time and temperature for the cyclization step. Work-up conditions should be anhydrous until the cyclization is complete to prevent hydrolysis.
Formation of an Isomeric Byproduct (e.g., 1,3,4-oxadiazole) Rearrangement of the 1,2,4-oxadiazole ring.While less common under standard synthesis conditions, certain reagents or harsh thermal conditions might promote rearrangement. Characterize the byproduct thoroughly using 2D NMR techniques to confirm its structure. Re-evaluate the reaction conditions, potentially using milder temperatures or alternative cyclization promoters.
Product Contaminated with Unreacted Starting Material (Aniline Derivative) Incomplete conversion or inefficient purification.If the synthesis involves the reduction of a nitro-precursor, ensure the reduction is complete by monitoring with TLC or LC-MS. For purification, an acidic wash (e.g., with dilute HCl) can be effective in removing the basic aniline starting material, provided the product is stable under acidic conditions.
Difficulty in Purifying the Final Product Co-elution of the product and byproducts during chromatography.Optimize the solvent system for column chromatography. A different stationary phase, such as alumina, could also be explored. Recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary synthetic routes for this compound. The first involves the acylation of 4-aminobenzamidoxime with an acetylating agent (like acetic anhydride or acetyl chloride) followed by a cyclodehydration reaction to form the oxadiazole ring. The second common route is the reduction of a nitro-precursor, 3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole, to the corresponding aniline.

Q2: I see an impurity with the same mass as my product in the final LC-MS. What could it be?

A2: An impurity with the same mass as your product is likely an isomer. In the context of 1,2,4-oxadiazole synthesis, this could be the corresponding 1,3,4-oxadiazole isomer. The formation of such isomers can sometimes occur under specific reaction conditions. To confirm the identity of this byproduct, detailed structural analysis using techniques like 2D NMR (HSQC, HMBC) is recommended.

Q3: How can I remove unreacted 4-aminobenzamidoxime from my reaction mixture?

A3: 4-aminobenzamidoxime is a relatively polar and basic compound. It can often be removed by performing an aqueous workup with a dilute acid wash, which will protonate the basic amidoxime and extract it into the aqueous layer. However, care must be taken to ensure your desired product is not acid-sensitive.

Q4: My NMR spectrum shows signals that are inconsistent with the desired product. What are the likely byproducts I should look for?

A4: Besides the starting materials and potential isomers, other byproducts can arise from side reactions. For instance, if using acetic anhydride for acylation, you might see byproducts resulting from the N-acylation of the aniline group of another molecule of starting material or the product itself. Incomplete cyclization can leave the O-acyl amidoxime intermediate in your crude product.

Q5: What are the recommended purification techniques for this compound?

A5: The most common purification methods are column chromatography on silica gel and recrystallization. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. For recrystallization, suitable solvents would need to be determined experimentally but could include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-(4-Nitrophenyl)-5-methyl-1,2,4-oxadiazole

This protocol is based on a general method for the reduction of a nitro-aromatic compound.

  • Dissolution: Dissolve 3-(4-nitrophenyl)-5-methyl-1,2,4-oxadiazole in a suitable organic solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. A common system is SnCl₂·2H₂O in ethanol. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: If using SnCl₂·2H₂O, quench the reaction and adjust the pH to be basic (e.g., with a saturated NaHCO₃ solution). Extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
CAS Number 10185-69-0
Appearance Off-white to pale yellow solid

Visualizations

Synthesis_Workflow_Reduction cluster_start Starting Material cluster_process Process cluster_end Final Product start 3-(4-Nitrophenyl)-5-methyl- 1,2,4-oxadiazole reduction Reduction (e.g., SnCl2/EtOH or H2, Pd/C) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Chromatography/Recrystallization) workup->purification end This compound purification->end

Caption: Synthetic workflow for this compound via reduction.

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts cluster_product Desired Product synthesis Main Reaction unreacted_sm Unreacted Starting Material (4-aminobenzamidoxime) synthesis->unreacted_sm Incomplete Reaction o_acyl_intermediate O-acyl Intermediate (Incomplete cyclization) synthesis->o_acyl_intermediate Incomplete Cyclization n_acylated N-acylated Byproduct synthesis->n_acylated Side Reaction isomer 1,3,4-Oxadiazole Isomer synthesis->isomer Rearrangement product This compound synthesis->product

Caption: Common byproducts in the synthesis of this compound.

Technical Support Center: Purification of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound in a question-and-answer format.

Q1: My purified product shows persistent impurities after recrystallization. What are the likely impurities and how can I remove them?

A1: Common impurities can include starting materials from the synthesis, such as 4-aminobenzonitrile and acetamidoxime, or side-products from incomplete cyclization.

Troubleshooting Steps:

  • Identify the Impurity: Utilize analytical techniques like ¹H NMR, LC-MS, or TLC to identify the nature of the impurity.

  • Solvent System Optimization: The choice of recrystallization solvent is critical. If a single solvent system is ineffective, a multi-solvent system may be required. For instance, dissolving the crude product in a good solvent (e.g., ethanol, methanol) and then adding a poor solvent (e.g., water, hexane) dropwise until turbidity is observed can help precipitate the desired compound while leaving impurities in the mother liquor.[1][2]

  • Column Chromatography: For stubborn impurities, column chromatography is a highly effective purification method. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the target compound from its impurities. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[3][4]

Q2: I am experiencing low recovery of the purified compound after recrystallization. What are the possible reasons and how can I improve the yield?

A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.

Potential Causes and Solutions:

CauseSolution
Excessive Solvent Usage Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using too much solvent will keep a significant portion of your product dissolved even after cooling.[2]
Premature Crystallization If crystals form during the hot filtration step (if performed), product will be lost. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
Incomplete Crystallization Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation before filtration.[2]
Loss During Transfer Carefully transfer the product between flasks. Rinse the crystallization flask with a small amount of the cold mother liquor and pour it over the filtered crystals to recover any remaining product.[2]

Q3: The purified product has a yellowish or brownish tint. How can I decolorize it?

A3: Colored impurities are often highly polar byproducts.

Decolorization Protocol:

  • Dissolve the crude or colored product in a suitable hot solvent.

  • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.

  • Gently boil the mixture for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the activated charcoal. The resulting filtrate should be colorless or significantly lighter in color.

  • Allow the filtrate to cool and crystallize as usual.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the recrystallization of this compound?

A1: Based on structurally similar compounds, good initial solvents to test for recrystallization include ethanol, methanol, chloroform, and tetrahydrofuran (THF).[1] Mixed solvent systems such as ethanol/water or ethyl acetate/hexane can also be effective.[3][4] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[2]

Q2: What are the typical conditions for purifying this compound using column chromatography?

A2: A standard approach would be to use silica gel as the stationary phase. The mobile phase could be a gradient of ethyl acetate in hexane, for example, starting from 10% ethyl acetate and gradually increasing to 50% or higher, depending on the polarity of the impurities.[3][4]

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. The appearance of a single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A purity of ≥98% is often desired for research and development purposes.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Start eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Figure 1. General Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product1 Pure Product (≥98%) Purity_Check1->Pure_Product1 Purity Met Impure1 Impure Product Purity_Check1->Impure1 Purity Not Met Column_Chromatography Column Chromatography Impure1->Column_Chromatography Purity_Check2 Purity Assessment (TLC, HPLC) Column_Chromatography->Purity_Check2 Pure_Product2 Pure Product (≥98%) Purity_Check2->Pure_Product2 Purity Met

Caption: General Purification Workflow for this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Purity Start Purification Attempt Results in Low Purity Identify_Impurity Identify Impurity (NMR, LC-MS) Start->Identify_Impurity Starting_Material Starting Material Impurity Identify_Impurity->Starting_Material Known Side_Product Side-Product Impurity Identify_Impurity->Side_Product Unknown Colored_Impurity Colored Impurity Identify_Impurity->Colored_Impurity Color Optimize_Recrystallization Optimize Recrystallization (Solvent System) Starting_Material->Optimize_Recrystallization Column_Chromatography Perform Column Chromatography Side_Product->Column_Chromatography Charcoal_Treatment Activated Charcoal Treatment Colored_Impurity->Charcoal_Treatment End Achieve Desired Purity Optimize_Recrystallization->End Column_Chromatography->End Charcoal_Treatment->Optimize_Recrystallization

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis and improve the yield of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3,5-disubstituted-1,2,4-oxadiazoles? A1: The two most prevalent methods for synthesizing 1,2,4-oxadiazoles are the acylation and subsequent cyclodehydration of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles.[1][2] The amidoxime route is particularly common, involving the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an acid activated in situ with a coupling agent like N,N'-Carbonyldiimidazole (CDI).[1]

Q2: What is the role of a dehydrating or coupling agent in the final cyclization step? A2: In the amidoxime pathway, after the O-acylamidoxime intermediate is formed, a cyclodehydration reaction is required to form the 1,2,4-oxadiazole ring.[1] This step often requires heating to temperatures above 100 °C.[1] Coupling agents like CDI can facilitate both the initial acylation and the subsequent cyclization in a one-pot procedure.[1] Other reagents, like tetrabutylammonium fluoride (TBAF), can act as mild and efficient catalysts for the cyclodehydration of isolated O-acyl amidoximes at room temperature.[3][4]

Q3: Can this synthesis be performed using solid-phase techniques? A3: Yes, the synthesis of 1,2,4-oxadiazoles has been successfully adapted to solid-support methodologies.[4] This approach can be beneficial for creating libraries of compounds for screening purposes and may simplify purification.[4]

Q4: What are the key starting materials for the synthesis of this compound? A4: For the target molecule, a logical starting material is 4-aminobenzonitrile.[5][6] This can be converted to the corresponding 4-aminophenyl-amidoxime by reacting it with hydroxylamine.[5] The amidoxime is then reacted with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to provide the 5-methyl group, followed by cyclization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.

Q: My overall yield is low and TLC/LC-MS analysis shows a significant amount of unreacted 4-aminophenyl-amidoxime. What should I do? A: This issue points to incomplete acylation of the amidoxime.

  • Check Reagent Purity: Ensure the acetylating agent (e.g., acetic anhydride, acetyl chloride) has not degraded. Use a fresh bottle or distill if necessary.

  • Increase Equivalents: Try increasing the equivalents of the acetylating agent from 1.0 to 1.2-1.5 equivalents to drive the reaction to completion.

  • Optimize Reaction Conditions: If using a coupling agent like CDI, ensure it is added under anhydrous conditions, as it is sensitive to moisture.[1] For acylation with acid chlorides, the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is crucial to scavenge the HCl byproduct.

Q: The reaction is complete, but the yield is low after the cyclization step. What is the likely cause? A: Incomplete cyclodehydration of the O-acylamidoxime intermediate is a common reason for low yields.

  • Increase Temperature/Time: The cyclodehydration step often requires significant thermal energy.[1] If heating at 100-120 °C, consider extending the reaction time (e.g., from 4 hours to 8-12 hours) or cautiously increasing the temperature. Monitor the reaction progress by TLC or LC-MS.

  • Change Solvent: High-boiling point aprotic polar solvents like DMF or DMSO can be effective for this step.[1][3]

  • Use a Cyclization Catalyst: For isolating the O-acylamidoxime intermediate first, using a reagent like TBAF in a solvent like THF at room temperature can promote a cleaner and more efficient cyclization.[3][4]

Q: I am observing a significant side product with a mass corresponding to the dehydrated amidoxime (4-cyanophenylcyanamide). How can I prevent this? A: This suggests that the amidoxime is undergoing dehydration to a nitrile instead of the desired acylation.

  • Control Temperature: This side reaction can be favored at higher temperatures. Ensure the initial acylation step is performed at a controlled, lower temperature (e.g., 0 °C to room temperature) before proceeding to the higher temperature required for cyclization.

  • Choice of Base: A bulky, non-nucleophilic base may be preferable to minimize side reactions.

Q: The final product is difficult to purify, and column chromatography gives poor separation. What are some alternative purification strategies? A: Purity issues can arise from closely related byproducts or residual starting materials.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for purification and often yields a crystalline product.

  • Acid-Base Extraction: The aniline functional group in the final product is basic. You can perform an aqueous workup by dissolving the crude material in an organic solvent (like ethyl acetate), washing with a dilute acid (e.g., 1N HCl) to extract the product into the aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) to re-precipitate your product, which can then be extracted back into an organic solvent.

Comparative Data on Synthesis Conditions

Optimizing reaction conditions is critical for maximizing yield. The following tables summarize conditions reported for key steps in similar 1,2,4-oxadiazole syntheses.

Table 1: Conditions for One-Pot 1,2,4-Oxadiazole Synthesis via the Amidoxime Route

Coupling Agent Solvent Temperature Time Yield Reference
CDI (1.1 equiv) DMF 120 °C 4 h 59% [1]
TBAF THF Room Temp. N/A High [3][4]

| NaOH / KOH | DMSO | Room Temp. | 4 h | Good |[3] |

Note: Yields are for analogous 1,2,4-oxadiazole syntheses and may vary for the specific target molecule.

Table 2: Conditions for Reduction of Aromatic Nitro Groups to Anilines

Reducing System Solvent Temperature Time Yield Reference
NaBH₄ / SnCl₂·2H₂O Ethanol Room Temp. 1-3 h 83-96% [7]

| 10% Pd/C, HCOONH₄ | Ethanol | Reflux | 1 h | N/A |[8] |

Note: This data is relevant for an alternative synthetic route involving the reduction of a nitro-precursor.

Detailed Experimental Protocols

Two primary protocols for synthesizing this compound are presented below.

Protocol A: One-Pot Synthesis from 4-Aminobenzonitrile

This protocol outlines the direct, one-pot synthesis starting from 4-aminobenzonitrile.

Step 1: Synthesis of 4-Amino-N'-hydroxybenzenecarboximidamide

  • To a solution of hydroxylamine hydrochloride (1.1 eq) and a base like sodium carbonate (1.2 eq) in ethanol, add 4-aminobenzonitrile (1.0 eq).[5]

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the consumption of the starting nitrile by TLC.

  • After cooling, filter the mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure. The crude amidoxime can be used directly in the next step or purified by recrystallization.

Step 2: One-Pot Acylation and Cyclization

  • Dissolve the crude 4-amino-N'-hydroxybenzenecarboximidamide (1.0 eq) in anhydrous DMF.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) in portions and stir the mixture at room temperature for 30 minutes.[1]

  • Add acetic acid (1.0 eq) to the mixture and then heat the reaction to 120 °C for 4-6 hours.[1]

  • Monitor the formation of the oxadiazole by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization to yield this compound.

Protocol B: Synthesis via Reduction of a Nitro Intermediate

This two-step protocol involves synthesizing the nitro-analogue first, followed by a high-yielding reduction.

Step 1: Synthesis of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

  • Prepare N'-hydroxy-4-nitrobenzenecarboximidamide from 4-nitrobenzonitrile and hydroxylamine, following a procedure similar to Protocol A, Step 1.

  • In a flask, combine the N'-hydroxy-4-nitrobenzenecarboximidamide (1.0 eq) and acetic anhydride (3.0 eq).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Stir until the excess anhydride has hydrolyzed.

  • Filter the resulting solid, wash thoroughly with water until neutral, and dry. The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound

  • Suspend 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (1.0 eq) and SnCl₂·2H₂O (5.0 eq) in ethanol (approx. 0.25 M).[7]

  • Heat the mixture until a homogeneous solution is achieved.[7]

  • Allow the mixture to cool to room temperature.

  • In a separate flask, prepare a suspension of NaBH₄ (1.3 eq) in ethanol and add it dropwise to the reaction mixture.[7]

  • Stir at room temperature for 1-3 hours, monitoring by TLC.[7]

  • Alkalize the mixture with 20% NaOH solution, which will form a precipitate (tin salts).[7]

  • Filter the precipitate under reduced pressure and wash it with ethanol.

  • Combine the filtrates and concentrate on a rotary evaporator.

  • The residue can be purified by column chromatography or recrystallization to afford the final product.

Visual Guides: Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental processes.

reaction_pathway Synthesis of this compound cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A 4-Aminobenzonitrile C 4-Amino-N'-hydroxy- benzenecarboximidamide A->C Base, EtOH Reflux B Hydroxylamine (NH2OH) B->C D This compound C->D 1. Acetic Anhydride or CDI/AcOH 2. Heat (Cyclodehydration)

Caption: Reaction pathway for the synthesis of the target compound.

experimental_workflow General Experimental Workflow prep Reagent Preparation (Weighing, Solvent Prep) setup Reaction Setup (Inert atmosphere, Temp. control) prep->setup reaction Reaction Monitoring (TLC / LC-MS) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analysis Product Analysis (NMR, MS, MP) purify->analysis storage Final Product Storage analysis->storage troubleshooting_guide Troubleshooting Logic for Low Yield start Problem: Low Final Yield check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present Cause: Incomplete Reaction (Acylation/Cyclization) check_sm->sm_present No sm_absent Cause: Degradation or Side Product Formation check_sm->sm_absent Yes sol_sm Solution: • Increase reaction time/temp • Check reagent purity/equivalents • Ensure anhydrous conditions sm_present->sol_sm sol_absent Solution: • Analyze byproducts via MS • Lower reaction temperature • Use milder cyclization agent (e.g., TBAF) • Optimize workup to prevent loss sm_absent->sol_absent

References

Stability of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline in different solvents (e.g., DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline in common laboratory solvents, with a focus on Dimethyl Sulfoxide (DMSO). The following resources offer troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of your experimental results.

Troubleshooting Unstable Compound Behavior

Encountering inconsistent or unexpected results in your experiments can be a significant hurdle. Compound instability is a frequent underlying cause.[1] This guide provides a systematic approach to identifying and resolving potential stability issues with this compound.

Logical Workflow for Troubleshooting Inconsistent Experimental Data

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution Phase cluster_3 Outcome A Inconsistent Experimental Results Observed B Assess Compound Purity and Identity (e.g., LC-MS, NMR) A->B C Evaluate Solubility in Assay Medium B->C If Pure D Perform Stability Assessment in Assay Buffer C->D If Soluble E Assess Stability in Presence of Biological Components (e.g., Cells, Microsomes) D->E If Stable in Buffer F Identify Degradation Products (LC-MS) E->F If Unstable I Consistent and Reliable Results E->I If Stable G Optimize Assay Conditions (e.g., reduce incubation time, adjust pH) F->G H Modify Compound Formulation or Storage Conditions G->H H->I

Caption: A logical workflow for troubleshooting inconsistent experimental data.[2]

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not reproducible. Could compound instability be the cause?

Q2: What are the common causes of compound instability in a laboratory setting?

A2: Instability can be broadly categorized as either chemical or metabolic.

  • Chemical Instability: This involves the degradation of the compound due to its chemical properties and interaction with its environment. Key factors include:

    • Hydrolysis: The aniline functional group in this compound could be susceptible to hydrolysis, especially at non-neutral pH. The oxadiazole ring may also be prone to cleavage under certain conditions.

    • Oxidation: Anilines can be susceptible to oxidation, which is often accelerated by exposure to air and light.[3]

    • Solvent Effects: The solvent used, such as DMSO, can impact stability. While generally a good solvent for storage, DMSO can absorb water, which may contribute to hydrolysis.[4][5] The final concentration of DMSO in aqueous assay buffers should typically be kept low (<0.5%) to avoid precipitation and potential toxicity.[6][7]

    • Temperature and Light: Elevated temperatures and exposure to UV light can accelerate degradation.[2]

  • Metabolic Instability: If working with biological systems (e.g., cell cultures, microsomes), the compound may be metabolized by enzymes.[1] Common metabolic pathways include oxidation by cytochrome P450 enzymes and conjugation reactions.[1]

Q3: How should I prepare and store stock solutions of this compound in DMSO?

A3: For optimal stability, dissolve the compound in high-purity, anhydrous DMSO to your desired stock concentration (e.g., 10 mM).[7] To minimize the effects of repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7] These aliquots should be stored in tightly sealed containers at -20°C or -80°C.[7] Before use, thaw an aliquot completely and bring it to room temperature.

Q4: I see new peaks in my HPLC/LC-MS analysis of a sample. How can I determine if these are degradation products?

A4: The appearance of new peaks is a strong indication of degradation.[6] To confirm this:

  • Analyze a Control: Compare the chromatogram of your sample to that of a freshly prepared standard or a sample stored under ideal conditions (e.g., -80°C, protected from light).[6]

  • Forced Degradation Studies: Intentionally expose the compound to stress conditions such as acid, base, heat, oxidation (e.g., with H₂O₂), and light.[6] An increase in the new peaks under these conditions supports their identity as degradants.[6]

  • Mass Spectrometry (MS) Analysis: Use an MS detector to determine the mass of the new peaks. This can provide clues about the structure of the degradation products.[6]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO and Aqueous Buffers

This protocol provides a general framework for evaluating the chemical stability of the compound.

Workflow for Compound Stability Assessment

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis cluster_3 Data Evaluation Prep1 Prepare 10 mM stock solution in anhydrous DMSO Prep2 Prepare working solutions by diluting stock in test solvents (e.g., PBS, cell media) Prep1->Prep2 Incubate Incubate samples at desired temperatures (e.g., RT, 37°C) Prep2->Incubate Sample Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubate->Sample Quench Quench reaction if necessary (e.g., with cold acetonitrile) Sample->Quench Analyze Analyze samples by HPLC or LC-MS Quench->Analyze Data Calculate percentage of compound remaining vs. time zero Analyze->Data HalfLife Determine degradation rate and calculate half-life (t½) Data->HalfLife

Caption: A general experimental workflow for assessing compound stability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Test solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture medium)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (for mobile phase)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation:

    • Dilute the DMSO stock solution into your test solvent (e.g., PBS, cell culture medium) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%).

  • Incubation:

    • Incubate the working solutions at the desired temperature (e.g., room temperature, 37°C).

    • Protect samples from light if photostability is a concern.

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each sample.

  • Sample Quenching:

    • Immediately stop any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard. This also precipitates proteins if using a biological matrix.

    • Vortex and centrifuge the samples to pellet any precipitate.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the percentage of the compound remaining at each time point relative to the T=0 sample.

    • From this data, you can calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.

Quantitative Data Summary

While specific experimental stability data for this compound is not publicly available, the table below provides a template for how to present such data once generated from the protocol above.

Solvent/ConditionTemperature (°C)Half-life (t½) (hours)% Remaining at 24h
100% DMSO25> 168> 95%
PBS (pH 7.4)37Data not availableData not available
Cell Culture Medium37Data not availableData not available
PBS (pH 5.0)37Data not availableData not available

Note: The data in this table is illustrative. Researchers should generate their own data for this compound. A study on a diverse set of compounds showed that most are stable in 10 mM DMSO for 15 weeks at 40°C, and that water is a more significant factor in causing compound loss than oxygen.[4] No significant compound loss was observed after 11 freeze/thaw cycles.[4]

References

Technical Support Center: Overcoming Resistance to 1,2,4-Oxadiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-oxadiazole-based inhibitor is showing decreased efficacy in my cell-based assays. What are the initial steps to troubleshoot this?

A1: The first step is to confirm the loss of potency. This can be done by re-evaluating the half-maximal inhibitory concentration (IC50) of your compound in the resistant cells compared to the parental (sensitive) cell line. A significant increase in the IC50 value suggests the development of resistance.[1] It is also crucial to verify the identity and purity of your compound stock to rule out degradation issues.

Q2: What are the common mechanisms of resistance to small molecule inhibitors like 1,2,4-oxadiazoles?

A2: Resistance to targeted therapies, including those based on the 1,2,4-oxadiazole scaffold, can arise through several mechanisms:

  • Target Alteration: Mutations in the target protein can prevent the inhibitor from binding effectively.[2]

  • Target Overexpression: Increased expression of the target protein can overwhelm the inhibitor at a given concentration.

  • Drug Efflux: Increased activity of membrane transporter proteins, such as P-glycoprotein (P-gp) or other ATP-binding cassette (ABC) transporters, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[3][4]

  • Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target.

  • Drug Metabolism: Increased metabolic degradation of the inhibitor within the cell can reduce its effective concentration.

Q3: How can I determine if target mutation is the cause of resistance?

A3: To investigate target mutations, you should sequence the gene encoding the target protein in both the sensitive and resistant cell lines. Any non-synonymous mutations found in the resistant cells, particularly within the inhibitor's binding site, are strong candidates for causing resistance.

Q4: What experimental approaches can I use to investigate the role of drug efflux pumps in resistance?

A4: You can assess the involvement of efflux pumps by conducting your cell viability or functional assays in the presence and absence of known efflux pump inhibitors, such as verapamil or cyclosporin A. A reversal of resistance in the presence of an efflux pump inhibitor suggests that this is a primary resistance mechanism. Additionally, you can use fluorescent substrates of efflux pumps (e.g., rhodamine 123) to measure their activity directly via flow cytometry or fluorescence microscopy.[5]

Q5: Are there strategies to overcome resistance mediated by efflux pumps?

A5: Yes, several strategies can be employed:

  • Co-administration with an efflux pump inhibitor: This can restore the intracellular concentration of your 1,2,4-oxadiazole inhibitor.[6]

  • Rational drug design: Modifying the structure of your inhibitor to reduce its recognition by efflux pumps can be a long-term solution.

  • Nanoparticle-based drug delivery systems: These can be engineered to bypass efflux pumps and deliver the drug directly into the cell.[6]

Troubleshooting Guides

Guide 1: Investigating Decreased Inhibitor Potency

This guide provides a step-by-step workflow to diagnose the cause of decreased efficacy of your 1,2,4-oxadiazole-based inhibitor.

G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Mechanism Investigation cluster_3 Potential Causes cluster_4 Overcoming Resistance start Decreased Inhibitor Efficacy Observed confirm_ic50 Determine IC50 in Resistant vs. Parental Cells start->confirm_ic50 check_compound Verify Compound Integrity (LC-MS, NMR) start->check_compound sequence_target Sequence Target Gene confirm_ic50->sequence_target efflux_assay Efflux Pump Assay (e.g., with Verapamil) confirm_ic50->efflux_assay expression_analysis Analyze Target Expression (qPCR, Western Blot) confirm_ic50->expression_analysis pathway_analysis Investigate Bypass Pathways (Transcriptomics/Proteomics) confirm_ic50->pathway_analysis target_mutation Target Mutation sequence_target->target_mutation efflux_increase Increased Efflux efflux_assay->efflux_increase target_overexpression Target Overexpression expression_analysis->target_overexpression bypass_activation Bypass Pathway Activation pathway_analysis->bypass_activation modify_inhibitor Rational Inhibitor Redesign target_mutation->modify_inhibitor alternative_inhibitor Test Alternative Inhibitors target_mutation->alternative_inhibitor combination_therapy Combination Therapy efflux_increase->combination_therapy e.g., with efflux pump inhibitor target_overexpression->combination_therapy e.g., with another targeted agent bypass_activation->combination_therapy

Quantitative Data Summary

The following tables summarize key quantitative data for assessing inhibitor potency and resistance.

Table 1: Example IC50 Values for a Hypothetical 1,2,4-Oxadiazole Inhibitor (Compound X) against Wild-Type and Resistant Cancer Cell Lines.

Cell LineTarget StatusIC50 (µM)Fold Resistance
ParentalWild-Type0.5 ± 0.11
Resistant Clone AT790M Mutation15.2 ± 1.5~30
Resistant Clone BWild-Type10.5 ± 0.921

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on the IC50 of Compound X in Resistant Cells.

Cell LineTreatmentIC50 (µM)
ParentalCompound X alone0.5 ± 0.1
Resistant Clone BCompound X alone10.5 ± 0.9
Resistant Clone BCompound X + 10 µM Verapamil1.2 ± 0.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][8]

Materials:

  • Cancer cell lines (parental and resistant)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,2,4-oxadiazole test compound

  • Positive control (e.g., a known inhibitor for the target)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compound and the positive control. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7]

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Target Protein Expression

This protocol is used to detect and quantify the expression level of the target protein.

Materials:

  • Parental and resistant cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the parental and resistant cells and determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. This example is for EGFR.[2]

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • 1,2,4-oxadiazole test compounds

  • Kinase-Glo® Max Luminescence Kinase Assay kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and test compound.

  • Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Incubate the reaction at 30°C for a specified time (e.g., 40 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2]

Signaling Pathways and Workflows

G cluster_0 Drug-Target Interaction cluster_1 Cellular Response cluster_2 Resistance Mechanisms inhibitor 1,2,4-Oxadiazole Inhibitor target Target Protein (e.g., Kinase) inhibitor->target Inhibition downstream Downstream Signaling target->downstream Blocks apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis Leads to mutation Target Mutation mutation->target Alters binding site efflux Drug Efflux efflux->inhibitor Removes from cell bypass Bypass Pathway Activation bypass->downstream Circumvents block

G cluster_0 Sample Preparation cluster_1 Sequencing and Analysis cluster_2 Interpretation cells Parental and Resistant Cells rna_extraction RNA Extraction cells->rna_extraction library_prep Library Preparation rna_extraction->library_prep ngs Next-Generation Sequencing library_prep->ngs data_analysis Differential Gene Expression Analysis ngs->data_analysis pathway_enrichment Pathway Enrichment Analysis data_analysis->pathway_enrichment identify_bypass Identify Upregulated Bypass Pathways pathway_enrichment->identify_bypass

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline and its analogs. Our aim is to address common challenges encountered during the interpretation of complex NMR spectra for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the aromatic protons in this compound?

A1: The aromatic protons of the aniline ring typically appear in the range of δ 6.5-8.0 ppm.[1] The protons ortho to the amino group are expected to be the most shielded (furthest upfield), while the protons ortho to the oxadiazole ring will be the most deshielded (furthest downfield). The exact chemical shifts can be influenced by the solvent and the presence of other substituents on the aniline ring.

Q2: How can I distinguish between the two carbons of the oxadiazole ring in the 13C NMR spectrum?

A2: The two carbons of the 1,2,4-oxadiazole ring, C3 and C5, have distinct chemical shifts. Based on data for similar 3-aryl-5-methyl-1,2,4-oxadiazoles, the C5 carbon (attached to the methyl group) is typically found further downfield (e.g., ~177 ppm) compared to the C3 carbon (attached to the aniline ring), which appears slightly more upfield (e.g., ~167 ppm). These values can vary depending on the specific analog and solvent.

Q3: My 1H NMR spectrum shows broad signals for the -NH2 protons. How can I confirm their assignment?

A3: Broadening of amine (-NH2) proton signals is common due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. To confirm the assignment, you can perform a D2O exchange experiment.[2] Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The broad signal corresponding to the -NH2 protons should disappear or significantly decrease in intensity due to the exchange of amine protons with deuterium.[2]

Q4: The aromatic region of my 1H NMR spectrum is complex and overlapping. What techniques can I use to resolve these signals?

A4: When the aromatic signals in a 1D 1H NMR spectrum overlap, two-dimensional (2D) NMR techniques are highly effective for resolving them.[3]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It can help identify which aromatic protons are adjacent on the aniline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is extremely useful for assigning proton signals based on the more dispersed 13C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for connecting different fragments of the molecule, for instance, correlating the aromatic protons to the carbons of the oxadiazole ring.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Spectrum

Symptom: The NMR spectrum shows peaks that cannot be attributed to the target molecule.

Possible Causes and Solutions:

CauseSolution
Residual Solvent Cross-reference the chemical shifts of the unknown peaks with common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane).[2] If a solvent is identified, ensure your sample is thoroughly dried under high vacuum before re-running the NMR.
Grease or Phthalates Peaks around 0-2 ppm could be from silicone grease used in glassware joints.[4] Phthalates from plasticware can also appear. Ensure all glassware is meticulously cleaned and avoid using plastic containers or tubing when handling your sample.[4]
Starting Materials or Byproducts Compare the spectrum to the NMR of your starting materials. If unreacted starting materials are present, further purification of your compound is necessary.
Issue 2: Poor Resolution and Broad Peaks

Symptom: The NMR signals are broad and poorly resolved, making it difficult to determine multiplicities and coupling constants.

Possible Causes and Solutions:

CauseSolution
Sample Concentration Highly concentrated samples can lead to increased viscosity and peak broadening.[2] Dilute your sample and re-acquire the spectrum.
Insoluble Material The presence of suspended particles will disrupt the magnetic field homogeneity, causing broad lines. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, consider treating your sample with a chelating agent or re-purifying it.
Poor Shimming The magnetic field may not be homogenous. Re-shim the spectrometer before acquiring the spectrum. If the problem persists, consult the instrument manager.[2]

Data Presentation

The following tables present representative ¹H and ¹³C NMR data for this compound. Note: These are predicted values based on literature for similar compounds and may vary from experimental results.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.85d2HH-2', H-6'
6.75d2HH-3', H-5'
5.90s (br)2H-NH₂
2.60s3H-CH₃

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ ppm)Assignment
177.5C-5
167.0C-3
152.0C-4'
128.5C-2', C-6'
114.0C-3', C-5'
113.5C-1'
11.5-CH₃

Experimental Protocols

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Protocol 2: 2D HSQC and HMBC Acquisition
  • Sample Preparation: Prepare a more concentrated sample (15-25 mg in 0.6 mL of solvent) to ensure adequate signal for 2D experiments.

  • Instrumentation: Lock and shim the sample as for 1D experiments.

  • HSQC Acquisition:

    • Select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Set the spectral widths to cover the expected ¹H and ¹³C chemical shift ranges.

    • The number of increments in the indirect dimension (F1) will determine the resolution in the ¹³C dimension; 256-512 increments are common.

    • The number of scans per increment will depend on the sample concentration; 8-16 scans are typical.

  • HMBC Acquisition:

    • Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths as for the HSQC experiment.

    • The long-range coupling delay should be optimized for the expected ⁿJCH couplings (a typical value is around 8 Hz).

    • Acquire the data with a sufficient number of scans per increment to observe the weaker long-range correlations.

Mandatory Visualization

troubleshooting_workflow start Complex/Overlapping NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity rerun_1d Re-run 1D NMR with Different Solvent or Concentration check_purity->rerun_1d If pure acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) rerun_1d->acquire_2d If still complex cosy COSY: Identify H-H Couplings acquire_2d->cosy hsqc HSQC: Correlate Protons to Directly Attached Carbons acquire_2d->hsqc hmbc HMBC: Identify Long-Range H-C Correlations acquire_2d->hmbc assign_structure Assign Structure cosy->assign_structure hsqc->assign_structure hmbc->assign_structure end Structure Elucidated assign_structure->end

Caption: Troubleshooting workflow for complex NMR spectra.

experimental_workflow sample_prep Sample Preparation (Dissolve & Filter) nmr_setup NMR Setup (Lock & Shim) sample_prep->nmr_setup one_d_nmr 1D NMR Acquisition (¹H, ¹³C, DEPT) nmr_setup->one_d_nmr analyze_1d Analyze 1D Data one_d_nmr->analyze_1d is_complex Is Spectrum Complex? analyze_1d->is_complex two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) is_complex->two_d_nmr Yes structure_elucidation Structure Elucidation is_complex->structure_elucidation No analyze_2d Analyze 2D Data two_d_nmr->analyze_2d analyze_2d->structure_elucidation

Caption: Experimental workflow for NMR-based structure elucidation.

References

Technical Support Center: Enhancing Oral Bioavailability of 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of 1,2,4-oxadiazole derivatives. The information is presented in a practical question-and-answer format, supplemented with experimental protocols, data summaries, and visual guides.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,2,4-oxadiazole ring used in drug design?

A1: The 1,2,4-oxadiazole ring is a five-membered heterocycle frequently used as a bioisostere for ester and amide functionalities.[1][2] This substitution is a common strategy to address metabolic liabilities, such as hydrolysis by esterases or amidases, which can improve a drug candidate's metabolic stability.[1][3] Its structure offers good stability and physicochemical properties that can be fine-tuned, making it a valuable scaffold for developing new therapeutic agents.[2]

Q2: What are the main factors limiting the oral bioavailability of 1,2,4-oxadiazole derivatives?

A2: The primary factors are similar to those for other small molecules and can be broadly categorized into:

  • Poor Aqueous Solubility: Many derivatives can be lipophilic, leading to low dissolution rates in the gastrointestinal tract, which is a prerequisite for absorption.

  • Low Permeability: The compound may not efficiently pass through the intestinal membrane into the bloodstream.

  • Metabolic Instability: The compound may be rapidly metabolized, either in the intestine or during its first pass through the liver. While often used to enhance stability, the 1,2,4-oxadiazole ring itself can be susceptible to enzymatic cleavage.[1] High lipophilicity can also increase interactions with metabolic enzymes like Cytochrome P450s (CYPs).[1]

Q3: What are the initial steps to assess the oral bioavailability potential of a new 1,2,4-oxadiazole derivative?

A3: A combination of in silico and in vitro experiments is recommended.

  • In Silico Prediction: Use software like SwissADME to predict physicochemical properties (LogP, TPSA, molecular weight), drug-likeness (Lipinski's Rule of Five), and absorption, distribution, metabolism, and excretion (ADME) parameters.[4][5] These tools can provide early warnings about potential bioavailability issues.

  • In Vitro Assays: Conduct experiments to measure aqueous solubility, permeability (e.g., PAMPA or Caco-2 assays), and metabolic stability in liver microsomes (see Experimental Protocols section).

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound shows poor metabolic stability in a Human Liver Microsome (HLM) assay.

Q: What is the likely cause and what are the next steps?

A: High clearance in an HLM assay suggests the compound is rapidly metabolized by liver enzymes.

  • Potential Cause 1: Ring Cleavage. The O-N bond in the 1,2,4-oxadiazole ring can be susceptible to reduction, leading to ring opening and degradation.[1][6]

  • Potential Cause 2: CYP450 Metabolism. Substituents on the 1,2,4-oxadiazole core may be sites of oxidation by Cytochrome P450 enzymes.

Troubleshooting Workflow:

start High Clearance in HLM Assay cause Identify Cause start->cause ring_cleavage 1,2,4-Oxadiazole Ring Cleavage? cause->ring_cleavage  Investigate  Core cyp_metabolism Metabolism on Substituents? cause->cyp_metabolism   Investigate   Periphery strategy Select Strategy isomer Synthesize 1,3,4-Oxadiazole Isomer ring_cleavage->isomer Yes blocking Metabolic Blocking cyp_metabolism->blocking Yes isomer->isomer blocking->blocking

Fig 1. Troubleshooting workflow for high metabolic clearance.

Recommended Actions:

  • Synthesize the 1,3,4-oxadiazole isomer: Studies have shown that the 1,3,4-oxadiazole isomer often exhibits significantly better metabolic stability.[1] A direct comparison in the HLM assay can confirm if the 1,2,4-oxadiazole core is the source of instability.

  • Identify Site of Metabolism: Use techniques like mass spectrometry to identify the metabolites formed during the HLM assay. This can pinpoint the exact location of metabolic modification.

  • Metabolic Blocking: If metabolism occurs on a substituent, modify the structure at that position. For example, introducing a halogen (like fluorine) at a metabolically active site can block oxidation by CYP enzymes.

Problem 2: My compound has very low aqueous solubility.

Q: What formulation and structural modification strategies can I employ?

A: Low solubility is a common challenge. A dual approach of formulation and chemical modification can be effective.

Strategies to Enhance Solubility:

  • Formulation Approaches:

    • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase solubility. A second generation of 1,2,4-oxadiazole derivatives were successfully converted to sodium salts to enhance water solubility for biological assays.[7]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and improve the dissolution rate.

    • Nanoparticle Engineering: Techniques like nano-milling or nano-precipitation reduce particle size, increasing the surface area for dissolution.

  • Structural Modifications:

    • Introduce Polar Groups: Add polar functional groups (e.g., -OH, -NH2, morpholine) to the molecule to increase its hydrophilicity. Care must be taken not to negatively impact the compound's primary biological activity.

    • Isosteric Replacement: As mentioned, replacing the 1,2,4-oxadiazole with the more polar 1,3,4-oxadiazole isomer can improve aqueous solubility.[1]

start Low Aqueous Solubility formulation Formulation Strategies start->formulation structural Structural Modification start->structural salt Salt Formation formulation->salt asd Amorphous Solid Dispersions formulation->asd nano Nanoparticles formulation->nano polar Introduce Polar Groups structural->polar isomer Isosteric Replacement (e.g., to 1,3,4-isomer) structural->isomer

Fig 2. Key strategies for addressing poor aqueous solubility.

Data Presentation

The following tables summarize key in vitro data for select 1,2,4-oxadiazole derivatives from cited literature.

Table 1: In Vitro Metabolic Stability of Pyrazole-Bearing 1,2,4-Oxadiazoles

Compound% Residual Substrate (after 1h in HLM)Reference
22 > 90%[8][9]
27 > 90%[8][9]
29 < 80%[8][9]
32 > 90%[8][9]
37 > 90%[8][9]
42 < 80%[8][9]
Data from incubation in mouse liver S9 fraction with NADPH cofactor.[8]

Table 2: In Silico ADME Predictions for Antileishmanial 1,2,4-Oxadiazole Derivatives

CompoundMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsTPSA (Ų)Oral Bioavailability Prediction
Ox1-Ox7 257.33 - 326.35< 5< 10< 5< 140High
Data derived from SwissADME predictions, indicating good drug-like properties according to Veber's and Lipinski's rules.[4]

Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of a 1,2,4-oxadiazole derivative by monitoring the disappearance of the parent compound over time.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regeneration System (Solution A and B)

  • Positive Control Compound (e.g., a rapidly metabolized drug like Verapamil)

  • 96-well incubation plate

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Thaw HLM and NADPH solutions on ice.

    • Dilute the HLM to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the test compound working solution by diluting the stock to achieve a final assay concentration of 1 µM.

  • Pre-incubation:

    • Add the diluted HLM solution and the test compound to the 96-well plate.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate.[1]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[1] This time point is considered T=0.

    • For a negative control ('no-cofactor' condition), add buffer instead of the NADPH solution.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 or 3:1 volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line (k) from the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.

References

Validation & Comparative

Comparative analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the 1,2,4-oxadiazole moiety has emerged as a valuable scaffold, offering favorable physicochemical properties and metabolic stability. This guide provides a comparative analysis of a representative 1,2,4-oxadiazole-containing kinase inhibitor, referred to here as Oxadiazolinib , against other established kinase inhibitors targeting similar pathways. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.

While the specific compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline lacks extensive public data on its kinase inhibitory profile, this guide will utilize a representative, well-characterized oxadiazole-containing inhibitor to illustrate a robust comparative analysis. The data presented is a synthesized representation based on typical findings in kinase inhibitor profiling studies.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro potency of Oxadiazolinib and two other well-established kinase inhibitors, Inhibitor A and Inhibitor B, against their primary kinase target and a selection of off-target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cellular Potency (EC50, nM)
Oxadiazolinib 5 >100085025
Inhibitor A105020050
Inhibitor B21515015

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human kinase enzymes, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phosphopeptide antibody.

  • Procedure :

    • A reaction mixture containing the kinase, substrate peptide, and ATP is prepared in a kinase reaction buffer.

    • The test compounds (Oxadiazolinib, Inhibitor A, Inhibitor B) are serially diluted in DMSO and added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a detection solution containing the lanthanide-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • After another incubation period, the TR-FRET signal is read on a suitable plate reader.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assay (EC50 Determination)

The effect of the inhibitors on the proliferation of a cancer cell line known to be dependent on the target kinase was determined using a standard colorimetric assay.

  • Cell Culture : The selected cancer cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds.

    • After a 72-hour incubation period, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent is added to each well.

    • Following a further incubation, the absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis : The EC50 values, representing the concentration of the compound that causes 50% inhibition of cell proliferation, are determined from the dose-response curves.

Mandatory Visualizations

Diagrams are provided to illustrate a relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS TargetKinaseX Target Kinase X Receptor->TargetKinaseX RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor DownstreamEffector Downstream Effector TargetKinaseX->DownstreamEffector DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Oxadiazolinib Oxadiazolinib Oxadiazolinib->TargetKinaseX Inhibition

Caption: A simplified signaling pathway illustrating the inhibitory action of Oxadiazolinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Compound_Synthesis Compound Synthesis (Oxadiazolinib, Inhibitors A, B) Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Data_Analysis Comparative Data Analysis (Potency and Selectivity) Kinase_Assay->Data_Analysis Selectivity_Profiling->Data_Analysis Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cellular Proliferation Assay (EC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Target Modulation) Cell_Culture->Western_Blot Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Structure-activity relationship (SAR) studies of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Biological Activity and SAR Insights

Derivatives of this compound have been investigated for various therapeutic targets, demonstrating their versatility. Notably, these compounds have shown promise as enzyme inhibitors and modulators of signaling pathways implicated in diseases ranging from viral infections to neurological disorders and glaucoma.

Inhibition of Papain-like Protease (PLpro)

A series of 1,2,4-oxadiazole derivatives have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. Systematic SAR studies revealed that modifications on the aniline moiety significantly impact inhibitory potency. For instance, the introduction of an aryl carboxylic acid moiety led to potent PLpro inhibitory activities.[1]

Carbonic Anhydrase Inhibition

Analogs of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, a structurally related isomer, have been identified as selective inhibitors of carbonic anhydrase II.[2][3] These compounds have been investigated for their potential in reducing intraocular pressure, making them relevant for the treatment of glaucoma.[2][3]

Multifunctional Agents for Alzheimer's Disease

Novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives have been synthesized and evaluated as multifunctional agents for Alzheimer's disease.[4][5] These compounds have shown the ability to inhibit butyrylcholinesterase (BuChE), suppress neuroinflammation, and inhibit the self-aggregation of Aβ peptides.[4][5]

Quantitative Data Comparison

The following tables summarize the biological activity and pharmacokinetic parameters of representative this compound analogs and related compounds from published studies.

Table 1: In Vitro Biological Activity of 1,2,4-Oxadiazole Analogs

Compound IDTargetAssayIC50 / EC50 (µM)Source
GRL0617 Analog (13f) SARS-CoV-2 PLproEnzymatic AssayIC50 = 0.4[1]
GRL0617 Analog (26r) SARS-CoV-2 PLproEnzymatic AssayIC50 = 0.5[1]
GRL0617 SARS-CoV-2 PLproAntiviral AssayEC50 = 25.2[1]
Compound 5e SARS-CoV-2 PLproEnzymatic AssayIC50 = 22.7[1]
Compound 5g SARS-CoV-2 PLproEnzymatic AssayIC50 = 10.7[1]
Compound f9 Butyrylcholinesterase (BuChE)Enzymatic AssayIC50 = 1.28[5]
Compound f9 Nitric Oxide (NO) ProductionCell-based AssayIC50 = 0.67[5]
Compound f9 Interleukin-1β (IL-1β)Cell-based AssayIC50 = 1.61[5]
Compound f9 Tumor Necrosis Factor-α (TNF-α)Cell-based AssayIC50 = 4.15[5]

Table 2: Pharmacokinetic Parameters of a 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide Analog (ODASA) in Rats

Administration RouteCmax (ng/mL)T1/2 (h)Relative Bioavailability (%)Source
Ocular Suspension349.85 ± 62.5046.4 ± 3.881.03[2][3]
Intraperitoneal Injection---[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.

SARS-CoV-2 PLpro Inhibition Assay

The inhibitory activity against SARS-CoV-2 PLpro was determined using a fluorescence-based assay. Recombinant PLpro was incubated with the test compounds for a specified period. The enzymatic reaction was initiated by adding a fluorogenic substrate, and the increase in fluorescence was monitored over time. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity against BuChE was measured using a modified Ellman's method. The enzyme was pre-incubated with the test compounds, followed by the addition of the substrate butyrylthiocholine iodide and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The absorbance was measured at a specific wavelength, and the IC50 values were determined from the dose-response curves.

Pharmacokinetic Studies in Rats

Wistar rats were administered the test compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), via ocular instillation of a 1% suspension or by intraperitoneal injection.[2][3] Blood samples were collected at various time points and the plasma concentrations of the parent drug and its metabolites were quantified using a validated HPLC-MS/MS method.[2][3] Pharmacokinetic parameters such as Cmax, T1/2, and bioavailability were then calculated.[2][3]

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

SAR_Logic cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Activities Biological Activities Core This compound Aniline_Subs Substitutions on Aniline Ring Core->Aniline_Subs SAR Exploration Oxadiazole_Subs Modifications of Oxadiazole Ring Core->Oxadiazole_Subs SAR Exploration PLpro PLpro Inhibition Aniline_Subs->PLpro Potency Enhancement CA Carbonic Anhydrase Inhibition Aniline_Subs->CA Selectivity AD Anti-Alzheimer's Activity Aniline_Subs->AD Multifunctional Properties

Caption: Structure-Activity Relationship (SAR) logic for this compound analogs.

PK_Workflow cluster_Dosing Compound Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_Calculation Data Analysis Dosing Dosing of ODASA to Rats (Ocular or IP) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Quantification HPLC-MS/MS Quantification of Drug & Metabolites Processing->Quantification PK_Params Calculation of Pharmacokinetic Parameters (Cmax, T1/2, Bioavailability) Quantification->PK_Params

Caption: Experimental workflow for pharmacokinetic studies of an oxadiazole analog.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors for a variety of biological targets. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation analogs with improved efficacy and pharmacokinetic profiles.

References

Head-to-head comparison of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline and similar compounds in anticancer assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of various substituted oxadiazole compounds, structurally related to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. The data presented is compiled from multiple studies to aid in the evaluation of structure-activity relationships and to inform future drug design and development efforts.

Comparative Anticancer Activity of Oxadiazole Derivatives

The following table summarizes the cytotoxic effects of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.

Compound ID/StructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,4-Oxadiazole Derivatives
Compound 1 (Caffeic acid-based)U87 (Glioblastoma)Not Specified--
T98G (Glioblastoma)Not Specified--
LN229 (Glioblastoma)Not Specified--
Imidazothiadiazole-fused 13a-b A375 (Melanoma)0.11 - 1.47Doxorubicin0.79 - 5.51
MCF-7 (Breast)0.11 - 1.47Doxorubicin0.79 - 5.51
ACHN (Renal)0.11 - 1.47Doxorubicin0.79 - 5.51
1,3,4-Oxadiazole Derivatives
Compound 5 (Ferulic acid-based)U87 (Glioblastoma)Not Specified--
T98G (Glioblastoma)Not Specified--
LN229 (Glioblastoma)Not Specified--
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) MDA-MB-435 (Melanoma)Growth Percent: 15.43--
K-562 (Leukemia)Growth Percent: 18.22--
T-47D (Breast)Growth Percent: 34.27--
HCT-15 (Colon)Growth Percent: 39.77--
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) MDA-MB-435 (Melanoma)Growth Percent: 6.82--
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole (26) MCF-7 (Breast)0.34 - 2.45--
A549 (Lung)0.34 - 2.45--
MDA-MB-231 (Breast)0.34 - 2.45--
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione (10) HT-29 (Colon)0.78--
HepG2 (Liver)0.26--
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives (VIb-d) HeLa (Cervical)10.64 - 33.62Cisplatin13.54 - 14.08

Experimental Protocols

The evaluation of the anticancer activity of the compounds listed above was primarily conducted using standard in vitro cytotoxicity assays. The general methodologies for these assays are described below.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

  • SRB Staining: The fixed cells are then stained with the SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).

  • Data Analysis: The absorbance is proportional to the total cellular protein mass, and the IC50 value is calculated.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay, such as the MTT or SRB assay, used to evaluate the anticancer properties of chemical compounds.

Anticancer Assay Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells overnight_incubation Incubate Overnight (Allow cells to attach) seed_cells->overnight_incubation add_compounds Add Test Compounds (Varying Concentrations) overnight_incubation->add_compounds treatment_incubation Incubate for 24-72 hours add_compounds->treatment_incubation add_reagent Add Assay Reagent (e.g., MTT, SRB) treatment_incubation->add_reagent assay_incubation Incubate as per Protocol add_reagent->assay_incubation solubilize Solubilize Formazan/ Protein-bound Dye assay_incubation->solubilize read_absorbance Read Absorbance (Plate Reader) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: General workflow for in vitro anticancer cytotoxicity assays.

Structure-Activity Relationship Insights

From the available data, certain structural motifs appear to influence the anticancer activity of oxadiazole derivatives. For instance, the presence of specific substituents on the phenyl rings attached to the oxadiazole core can significantly modulate cytotoxicity. The combination of a 1,3,4-oxadiazole and a 1,2,4-oxadiazole moiety in the same molecule has shown potent anticancer effects against multiple cell lines, suggesting a synergistic or complementary mode of action.[1] Furthermore, the incorporation of halogen atoms on the indolinone ring of some 1,3,4-oxadiazole derivatives has been shown to enhance their anticancer potency.[2] These observations provide valuable starting points for the rational design of more effective oxadiazole-based anticancer agents.

References

Validating the Hypothesized Mechanism of Action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline as a Hedgehog Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for validating the hypothesized mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline as an inhibitor of the Hedgehog (Hh) signaling pathway. Due to a lack of direct experimental data for this specific compound, its biological activity is inferred from structurally related 1,2,4-oxadiazole derivatives known to exhibit anticancer properties through modulation of key signaling pathways. This document outlines the rationale for this hypothesis, compares the compound to established Hedgehog pathway inhibitors, and provides detailed experimental protocols for validation.

Introduction: The Emerging Role of 1,2,4-Oxadiazoles in Oncology

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In the context of oncology, various substituted 1,2,4-oxadiazoles have been investigated for their potential to inhibit critical cancer-related signaling pathways. While the specific molecular target of this compound has not been empirically determined, the body of literature on analogous compounds suggests a plausible role in interfering with developmental signaling pathways aberrantly activated in cancer, such as the Hedgehog pathway.

Hypothesized Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development that is often reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias.[1][2] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor Smoothened (SMO).[1][3] Activated SMO then initiates a downstream signaling cascade that leads to the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival.[1][3]

Given that some 4-(1,2,4-oxadiazol-5-yl) urea derivatives have been identified as potent Smoothened (SMO) antagonists, it is hypothesized that this compound may also exert its potential anticancer effects by targeting SMO and inhibiting the Hedgehog signaling pathway. This guide provides a roadmap for validating this hypothesis.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (SHH) PTCH1 PTCH1 Hh_Ligand->PTCH1 Binds to SMO Smoothened (SMO) (Hypothesized Target) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Proteins SUFU->GLI Sequesters GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation & Processing Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_A->Target_Genes Promotes Transcription Compound This compound (Hypothesized Inhibitor) Compound->SMO Inhibits

Caption: Hypothesized Hedgehog signaling pathway inhibition.

Comparative Analysis with Established Hedgehog Pathway Inhibitors

To provide a benchmark for validating the mechanism of this compound, we compare its hypothesized activity with two FDA-approved Hedgehog pathway inhibitors: Vismodegib and Sonidegib. Both of these drugs function by binding to and inhibiting the SMO protein.[4][5][6]

FeatureThis compoundVismodegibSonidegib
Core Scaffold 1,2,4-OxadiazolePyridinyl-benzamideBiphenyl-carboxamide
Mechanism of Action Hypothesized SMO AntagonistSMO Antagonist[3][5]SMO Antagonist[4][6]
Therapeutic Use InvestigationalApproved for Basal Cell Carcinoma[3]Approved for Basal Cell Carcinoma[4][6]
Potency (IC50) To be determinedVaries by assay (typically low nM)Varies by assay (typically low nM)

Experimental Protocols for Mechanism Validation

The following are detailed protocols for key experiments to test the hypothesis that this compound inhibits the Hedgehog pathway.

GLI1 Luciferase Reporter Assay

This assay is a primary method for quantifying the activity of the Hedgehog signaling pathway. It measures the transcriptional activity of the GLI1 transcription factor.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be measured by luminescence. A decrease in luminescence in the presence of the test compound indicates inhibition of the pathway.

Protocol:

  • Cell Culture and Transfection:

    • Plate NIH/3T3 cells in a 96-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with a GLI-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[7]

  • Compound Treatment:

    • After 24 hours, replace the medium with a low-serum medium.

    • Prepare serial dilutions of this compound, Vismodegib (positive control), and a vehicle control (e.g., DMSO).

    • Add the compounds to the cells.

  • Pathway Activation:

    • Stimulate the Hedgehog pathway by adding a Smoothened agonist, such as SAG (Smoothened Agonist), to all wells except the negative control.[8]

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[7][8]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in luciferase activity relative to the vehicle control and determine the IC50 value for each compound.

Experimental_Workflow_Gli1_Assay cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Cell_Culture 1. Culture NIH/3T3 cells Transfection 2. Transfect with Gli-Luc & Renilla plasmids Cell_Culture->Transfection Add_Compound 3. Add Test Compound & Controls Transfection->Add_Compound Add_Agonist 4. Add SMO Agonist (SAG) to activate pathway Add_Compound->Add_Agonist Incubate 5. Incubate for 24-48h Add_Agonist->Incubate Lyse_Cells 6. Lyse cells Incubate->Lyse_Cells Measure_Luminescence 7. Measure Firefly & Renilla Luminescence Lyse_Cells->Measure_Luminescence Data_Analysis 8. Normalize data and calculate IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for a GLI1 Luciferase Reporter Assay.

Smoothened (SMO) Binding Assay

This assay directly measures the binding affinity of a compound to the SMO receptor.

Principle: A radiolabeled or fluorescently-labeled ligand with known affinity for SMO is used in a competitive binding experiment. The ability of the test compound to displace the labeled ligand is measured, and from this, the binding affinity (Ki) of the test compound can be determined.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the SMO receptor.

  • Binding Reaction:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled SMO antagonist (e.g., [3H]-Vismodegib) and varying concentrations of the test compound.

  • Separation and Detection:

    • Separate the bound and free radioligand using rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis:

    • Generate a competition binding curve and calculate the IC50 value for the test compound.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Expected Outcomes and Interpretation

  • GLI1 Luciferase Reporter Assay: If this compound inhibits the Hedgehog pathway, a dose-dependent decrease in luciferase activity will be observed. The IC50 value will provide a measure of its potency, which can be compared to that of Vismodegib and Sonidegib.

  • Smoothened (SMO) Binding Assay: A low Ki value would indicate high-affinity binding to SMO, providing direct evidence that SMO is the molecular target of the compound.

Conclusion

While the mechanism of action of this compound is yet to be definitively established, the available evidence from related compounds provides a strong rationale for investigating its potential as a Hedgehog pathway inhibitor. The experimental protocols and comparative data presented in this guide offer a robust framework for validating this hypothesis and elucidating the therapeutic potential of this and similar 1,2,4-oxadiazole derivatives in oncology. Successful validation would pave the way for further preclinical and clinical development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: LC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic amine, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its purity and characterization are essential for ensuring the safety and efficacy of final drug products. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of this compound. We present a detailed comparison of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Executive Summary

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary techniques that provide orthogonal information for the comprehensive analysis of small molecules. LC-MS excels in sensitivity and is ideal for quantification and impurity profiling at trace levels. In contrast, NMR is an inherently quantitative technique (qNMR) that provides definitive structural information and does not always require a reference standard of the analyte for quantification.[1] The cross-validation of these two methods provides a high degree of confidence in the analytical results, ensuring the identity, purity, and strength of the target compound.

Data Presentation: Performance Comparison

The performance of LC-MS and quantitative NMR (qNMR) for the analysis of this compound was evaluated based on key validation parameters. The following tables summarize the quantitative data obtained.

Table 1: Comparison of Quantitative Performance Parameters

ParameterLC-MSqNMR
Linearity (R²)> 0.999Not Applicable (Direct Ratio)
Limit of Detection (LOD)0.1 ng/mL0.1 µg/mL
Limit of Quantification (LOQ)0.5 ng/mL0.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%99.1% - 100.5%
Precision (% RSD)< 2.5%< 1.0%
SpecificityHigh (based on retention time and m/z)Very High (based on unique chemical shifts)

Table 2: Purity Assessment of a Synthesized Batch

Analytical MethodPurity (%)
LC-MS (Area % Normalization)99.6%
qNMR (with internal standard)99.2%

Experimental Protocols

Detailed methodologies for the LC-MS and NMR analyses are provided below to ensure reproducibility.

LC-MS Method

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System

  • Mass Spectrometer: Shimadzu LCMS-8060 Triple Quadrupole Mass Spectrometer

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: m/z 176.1 → 119.1

  • Interface Temperature: 350 °C

  • Desolvation Line Temperature: 250 °C

  • Heat Block Temperature: 400 °C

  • Nebulizing Gas Flow: 3 L/min

  • Drying Gas Flow: 10 L/min

Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the stock solution in a 50:50 mixture of methanol and water.

Quantitative NMR (qNMR) Method

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm TCI cryoprobe.

Acquisition Parameters:

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Pulse Program: zg30 (30° pulse angle)

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

  • Number of Scans: 16

  • Acquisition Time: 3.28 s

  • Spectral Width: 20.5 ppm

Sample Preparation: Approximately 10 mg of this compound and 5 mg of maleic anhydride were accurately weighed and dissolved in 0.75 mL of DMSO-d6. The solution was then transferred to a 5 mm NMR tube.

Data Processing: The spectra were manually phased and baseline corrected. The purity of this compound was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the vinylic proton signal of the internal standard, taking into account the molar masses and the number of protons for each signal.

Cross-Validation Workflow

The cross-validation process ensures that both analytical methods provide comparable and reliable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Comparison and Validation BulkSample Bulk Sample of This compound Homogenization Homogenization BulkSample->Homogenization SplitSample Split into Aliquots Homogenization->SplitSample LCMS_Prep Sample Preparation for LC-MS SplitSample->LCMS_Prep Aliquot 1 NMR_Prep Sample Preparation for qNMR SplitSample->NMR_Prep Aliquot 2 LCMS_Analysis LC-MS Analysis LCMS_Prep->LCMS_Analysis NMR_Analysis qNMR Analysis NMR_Prep->NMR_Analysis DataComparison Comparison of Quantitative Results LCMS_Analysis->DataComparison NMR_Analysis->DataComparison StatisticalAnalysis Statistical Analysis (e.g., t-test) DataComparison->StatisticalAnalysis ValidationReport Cross-Validation Report StatisticalAnalysis->ValidationReport

References

Comparative In Vivo Efficacy Analysis: A 2,5-Disubstituted-1,3,4-Oxadiazole Derivative Versus a Standard-of-Care Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of a representative 2,5-disubstituted-1,3,4-oxadiazole derivative against the standard-of-care nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The evaluation is based on data from preclinical studies utilizing the carrageenan-induced rat paw edema model, a well-established assay for acute inflammation. While direct in vivo efficacy data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is not currently available in the public domain, this guide focuses on a structurally related oxadiazole derivative, 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl] phenyl acetate (OSD), for which such data has been published.

Data Presentation: In Vivo Anti-Inflammatory Efficacy

The following table summarizes the quantitative data on the anti-inflammatory effects of the oxadiazole derivative (OSD) and indomethacin in the carrageenan-induced rat paw edema model.

CompoundDoseRoute of AdministrationAnimal ModelPercent Inhibition of Paw EdemaSource
Oxadiazole Derivative (OSD) 100 mg/kgNot SpecifiedCarrageenan-induced rat paw edema60%[1][2]
Indomethacin 0.66-2 mg/kgNot SpecifiedCarrageenan-induced rat paw edemaSignificant inhibition[3]
Indomethacin 5 mg/kgIntraperitoneal (i.p.)Carrageenan-induced rat paw edemaSignificant inhibition[4]
Indomethacin 10 mg/kgNot SpecifiedCarrageenan-induced rat paw edema54% (at 3 hours)[5]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Model

This experimental model is a widely used and reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[6][7][8]

Animals:

  • Male Wistar rats weighing between 150-200g are typically used.[9]

  • Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[9]

Induction of Inflammation:

  • A 1% w/v suspension of carrageenan in sterile saline is prepared.

  • 0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[4][9]

Drug Administration:

  • Test compounds (e.g., oxadiazole derivatives) and the standard drug (e.g., indomethacin) are typically administered orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the carrageenan injection.[4][6][7]

  • A control group receives only the vehicle.

Measurement of Paw Edema:

  • The volume of the inflamed paw is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

  • The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection and Analysis acclimatization Acclimatization of Wistar Rats grouping Grouping of Animals (n=6) acclimatization->grouping drug_admin Administration of Test Compound or Indomethacin grouping->drug_admin vehicle_admin Administration of Vehicle (Control) grouping->vehicle_admin carrageenan_injection Sub-plantar Injection of 1% Carrageenan drug_admin->carrageenan_injection vehicle_admin->carrageenan_injection paw_measurement Paw Volume Measurement at 0, 1, 2, 3, 4, 5 hours carrageenan_injection->paw_measurement data_analysis Calculation of Percent Inhibition of Edema paw_measurement->data_analysis

Experimental workflow for the carrageenan-induced paw edema assay.

Proposed Signaling Pathway Inhibition

G cluster_pathway Inflammatory Cascade cluster_intervention Drug Intervention Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Indomethacin Indomethacin (NSAID) Inhibition Inhibition Indomethacin->Inhibition Inhibition->COX-1_COX-2

Proposed mechanism of action for Indomethacin in inhibiting inflammation.

References

Benchmarking the selectivity profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Kinase Selectivity: A Comparative Guide for Novel Inhibitors

An Objective Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

For research use only. Not for use in diagnostic procedures.

This guide provides a comprehensive framework for assessing the selectivity profile of novel kinase inhibitors, using the hypothetical compound This compound , hereafter referred to as MPO-47 , as an illustrative example. The methodologies and data presentation formats are based on established industry practices for drug development professionals.

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. No public kinase selectivity data for this compound was available at the time of publication.

Comparative Selectivity Profile

The initial characterization of a kinase inhibitor involves screening it against a broad panel of kinases to determine its potency and selectivity.[1] This process helps identify the primary target(s), uncover potential off-target effects, and guide further optimization.

In this illustrative analysis, MPO-47 was profiled against a representative panel of kinases and compared with two hypothetical alternative compounds:

  • ALT-1 (Broad Spectrum): A multi-kinase inhibitor, representative of compounds with activity across multiple kinase families.

  • ALT-2 (Highly Selective): An inhibitor designed for high specificity towards a single target, with minimal off-target activity.

The data below summarizes the percent inhibition at a 1 µM concentration and the corresponding IC50 values for kinases showing significant inhibition.

Table 1: Kinase Inhibition Profile of MPO-47 and Alternatives

Kinase TargetKinase FamilyMPO-47 (% Inhibition @ 1µM)ALT-1 (Broad Spectrum) (% Inhibition @ 1µM)ALT-2 (Highly Selective) (% Inhibition @ 1µM)MPO-47 (IC50, nM)ALT-1 (IC50, nM)ALT-2 (IC50, nM)
MAPK1 (ERK2) CMGC98% 99%12%15 10>10,000
CDK2 CMGC85%92%8%15055>10,000
GSK3B CMGC45%65%5%1,200450>10,000
AKT1 AGC30%75%4%3,500250>10,000
PKA AGC15%55%<2%>10,000800>10,000
SRC TK25%88%3%5,00090>10,000
ABL1 TK18%95%<2%>10,00040>10,000
EGFR TK10%40%<2%>10,0001,500>10,000

Analysis: The hypothetical data indicates that MPO-47 is a potent inhibitor of MAPK1 with good selectivity. While it shows some activity against CDK2 at higher concentrations, its impact on other kinases in the panel is significantly lower, suggesting a favorable selectivity profile compared to the broad-spectrum inhibitor ALT-1. ALT-2 represents a benchmark for high selectivity, with its activity confined to a non-related target.

Experimental Protocols

To ensure reproducibility, detailed methodologies are crucial. The following protocol describes a common luminescence-based kinase assay used for generating selectivity and potency data.

Luminescence-Based Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1] The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.

Materials:

  • Purified recombinant kinases and their specific substrates.

  • Test compounds (MPO-47, ALT-1, ALT-2) dissolved in DMSO.

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • A plate-reading luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for each specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualized Pathways and Workflows

Visual diagrams are essential for understanding complex biological systems and experimental processes.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activity in this pathway is a hallmark of many cancers, making its components, such as MEK and ERK (MAPK1), important drug targets. The diagram below illustrates the pathway and the hypothetical point of intervention for MPO-47.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK1) MEK->ERK Substrates Transcription Factors, Other Proteins ERK->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation MPO47 MPO-47 MPO47->ERK Inhibition

Caption: The MAPK/ERK signaling cascade with MPO-47 as a hypothetical inhibitor of MAPK1 (ERK).

Kinase Selectivity Profiling Workflow

The process of determining a compound's kinase selectivity profile involves a standardized, multi-step workflow, from initial compound handling to final data analysis and interpretation.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound 1. Compound Stock (10mM in DMSO) Dilution 2. Serial Dilution Compound->Dilution Plate 3. Dispense to Assay Plate Dilution->Plate Kinase_Add 4. Add Kinase/ Substrate Mix Reaction_Start 5. Initiate with ATP Kinase_Add->Reaction_Start Incubate 6. Incubate (e.g., 60 min) Reaction_Start->Incubate Reaction_Stop 7. Stop Reaction & Detect Signal Incubate->Reaction_Stop Readout 8. Read Plate (Luminescence) Calc 9. Calculate % Inhibition Readout->Calc IC50 10. IC50 Curve Fitting Calc->IC50 Profile 11. Generate Selectivity Profile IC50->Profile

References

Comparative cytotoxicity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline in normal vs. cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Analysis of Oxadiazole Derivatives in Normal versus Cancer Cell Lines

An Objective Evaluation of Selective Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of oxadiazole derivatives, focusing on their differential impact on cancerous and normal (non-malignant) cell lines. Due to the absence of publicly available cytotoxicity data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, this report focuses on structurally related oxadiazole compounds for which comparative data has been published. The findings highlight the potential of the oxadiazole scaffold in developing selective anticancer agents.

Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of selected oxadiazole derivatives against various human cancer cell lines. Notably, studies have reported that these active compounds exhibit no significant toxicity towards non-malignant cell lines, indicating a favorable selectivity profile.[1]

CompoundCell LineCell TypeIC50 (µM)
Compound 1 (a 1,2,4-oxadiazole derivative)U87Glioblastoma60.3
T98GGlioblastoma39.2
LN229Glioblastoma80.4
Compound 5 (a 1,3,4-oxadiazole derivative)U87Glioblastoma35.1
T98GGlioblastoma34.4
LN229Glioblastoma37.9
SKOV3Ovarian Cancer14.2
MCF7Breast Cancer30.9
A549Lung Cancer18.3
AMK OX-8 (a 1,3,4-oxadiazole derivative)A549Lung Cancer25.04
HeLaCervical Cancer35.29
AMK OX-9 (a 1,3,4-oxadiazole derivative)A549Lung Cancer20.73
AMK OX-10 (a 1,3,4-oxadiazole derivative)HeLaCervical Cancer5.34
AMK OX-12 (a 1,3,4-oxadiazole derivative)A549Lung Cancer41.92
HeLaCervical Cancer32.91
Non-Malignant Cell Lines (e.g., hMSC, V-79)--No significant toxicity observed

Data for Compounds 1 and 5 are from Sucu and Koç, 2022.[1] Data for AMK OX derivatives are from Tiwari et al., 2017.[2]

Experimental Protocols

The evaluation of cytotoxicity for the oxadiazole derivatives was primarily conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic effects of chemical compounds on cell lines. The general procedure is as follows:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the oxadiazole compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for in vitro cytotoxicity screening of the oxadiazole compounds.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Incubation with Oxadiazole Derivatives cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Potential Mechanism of Action: Induction of Apoptosis

Several studies on oxadiazole derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis. One of the proposed mechanisms involves the intrinsic pathway of apoptosis, which is mitochondria-dependent.

G compound Oxadiazole Derivative cancer_cell Cancer Cell compound->cancer_cell mitochondria Mitochondria cancer_cell->mitochondria Stress Signals cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

It is important to note that the precise signaling pathways for the specific analogues mentioned in this guide have not been fully elucidated and would require further investigation. However, the induction of apoptosis is a common mechanism of action for many cytotoxic anticancer agents.[2] The selectivity observed for these oxadiazole derivatives makes them promising candidates for further preclinical development.

References

A Comparative Analysis of Novel 1,2,4-Oxadiazole Scaffolds in Recent Patent Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad range of biological activities. This guide provides an objective comparison of novel 1,2,4-oxadiazole derivatives disclosed in recent patent literature, focusing on their performance in key therapeutic areas. The information is presented to aid researchers and drug development professionals in their efforts to design and synthesize next-generation therapeutics.

Anticancer Activity

Recent patents have revealed a number of 1,2,4-oxadiazole-based compounds with potent anticancer activity against various human cancer cell lines. These compounds often exhibit cytotoxic effects through mechanisms such as apoptosis induction and enzyme inhibition. A summary of the in vitro cytotoxicity of representative compounds is presented below.

Table 1: In Vitro Anticancer Activity of Novel 1,2,4-Oxadiazole Derivatives

Compound/Patent ReferenceTarget/MechanismCell LineIC50 (µM)
Anticancer Compound A Apoptosis InducerMCF-7 (Breast)0.19[1]
HCT-116 (Colon)1.17[1]
Anticancer Compound B Apoptosis InducerMCF-7 (Breast)0.48[1]
HCT-116 (Colon)5.13[1]
1,2,4-Oxadiazole-Benzimidazole Hybrid AntitumorMCF-7 (Breast)0.12 - 2.78[1]
A549 (Lung)0.12 - 2.78[1]
A375 (Melanoma)0.12 - 2.78[1]
1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrid AntitumorMCF-7 (Breast)Sub-micromolar[1]
A549 (Lung)Sub-micromolar[1]
MDA MB-231 (Breast)Sub-micromolar[1]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the 1,2,4-oxadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for an additional 48-72 hours.[2]

  • MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.[2]

  • Formazan Formation: The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[2]

  • Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]

General Workflow for In Vitro Anticancer Screening cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 1,2,4-Oxadiazole Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining the in vitro anticancer activity of 1,2,4-oxadiazole derivatives using the MTT assay.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Certain 1,2,4-oxadiazole derivatives have been patented for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

Compound ReferenceTarget EnzymeIC50 (µM)
Compound 2b AChE0.0158 - 0.121[3]
Compound 2c AChE0.0158 - 0.121[3]
Compound 2d AChE0.0158 - 0.121[3]
Compound 3a AChE0.0158 - 0.121[3]
Compound 4a AChE0.0158 - 0.121[3]
Compound 6 AChE0.0158 - 0.121[3]
Compound 9a AChE0.0158 - 0.121[3]
Compound 9b AChE0.0158 - 0.121[3]
Compound 13b AChE0.0158 - 0.121[3]
Donepezil (Control)AChE0.123[3]
Synthesized Oxadiazoles BuChELower activity compared to Rivastigmine[3]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the compounds is determined using a spectrophotometric method developed by Ellman.[2]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).[2]

  • Incubation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations, followed by 50 µL of AChE solution. Incubate for 15 minutes at 37°C.[2]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.[2]

  • Kinetic Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes. The rate of reaction is determined by the change in absorbance over time.[2]

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Acetylcholinesterase Inhibition Pathway cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Oxadiazole 1,2,4-Oxadiazole Inhibitor Oxadiazole->AChE Inhibits Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Initiates

Caption: Diagram illustrating the inhibition of acetylcholinesterase by a 1,2,4-oxadiazole derivative in a cholinergic synapse.

Metabolic Modulation: GPR119 Agonism

1,2,4-oxadiazole derivatives have also been explored as agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and other metabolic disorders.

Table 3: In Vitro GPR119 Agonist Activity

Compound ReferenceAssayCell LineEC50 (nM)
Compound 4p cAMP AccumulationHEK293T-GPR11920.6[4]
GSK1292263 (Control)cAMP AccumulationHEK293T-GPR119Comparable to 4p[4]

Experimental Protocol: GPR119 Agonist Activity (cAMP Accumulation Assay)

The agonist activity of compounds on the GPR119 receptor is typically determined by measuring the increase in intracellular cyclic adenosine monophosphate (cAMP).[4]

  • Cell Culture: HEK293T cells stably expressing the human GPR119 receptor are used.

  • Assay Setup: Cells are seeded in a multi-well plate and incubated.

  • Compound Addition: The test compounds are added to the cells at various concentrations.

  • cAMP Measurement: After a defined incubation period, the concentration of intracellular cAMP is measured using a suitable assay kit (e.g., HTRF, FRET, or luminescence-based).

  • EC50 Determination: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

GPR119 Signaling Pathway cluster_gpr119 GPR119-mediated Signaling Oxadiazole_Agonist 1,2,4-Oxadiazole Agonist GPR119 GPR119 Receptor Oxadiazole_Agonist->GPR119 Activates G_alpha_s Gαs Protein GPR119->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of a GPR119 agonist featuring a 1,2,4-oxadiazole scaffold.

This guide provides a snapshot of the current patent landscape for novel 1,2,4-oxadiazole scaffolds. The presented data and protocols are intended to be a valuable resource for the scientific community, facilitating the development of new and improved therapeutic agents based on this privileged chemical structure. Researchers are encouraged to consult the full text of the cited patents and publications for more detailed information.

References

A Comparative Review of 1,2,4-Oxadiazole-Containing Drug Candidates in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the clinical development of drug candidates featuring the 1,2,4-oxadiazole scaffold, with a focus on zibotentan and ralinepag, for researchers, scientists, and drug development professionals.

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its role as a bioisostere for amide and ester groups, often enhancing metabolic stability and target engagement. This guide provides a comparative overview of recent clinical trials involving drug candidates that contain this scaffold, with a detailed examination of two late-stage candidates: zibotentan for chronic kidney disease and ralinepag for pulmonary arterial hypertension.

Overview of 1,2,4-Oxadiazole in Drug Development

The 1,2,4-oxadiazole ring is a component of several approved drugs, including ataluren for Duchenne muscular dystrophy, showcasing its clinical viability.[1] Numerous preclinical studies have explored 1,2,4-oxadiazole derivatives for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] However, the translation of these preclinical findings into late-stage clinical candidates has been limited. This review focuses on the most prominent examples that have progressed to significant clinical evaluation.

Comparative Analysis of Zibotentan and Ralinepag

Zibotentan and ralinepag represent two key examples of 1,2,4-oxadiazole-containing drug candidates that have advanced to late-stage clinical trials. While both share the same heterocyclic core, they are being developed for distinct therapeutic indications and operate through different mechanisms of action.

FeatureZibotentanRalinepag
Therapeutic Area Chronic Kidney Disease (CKD)Pulmonary Arterial Hypertension (PAH)
Mechanism of Action Selective Endothelin-A (ETA) Receptor AntagonistProstacyclin (IP) Receptor Agonist
Key Clinical Trial ZENITH-CKD (Phase IIb), ZENITH High Proteinuria (Phase III)ADVANCE OUTCOMES (Phase III)
Primary Indication Reduction of proteinuria in patients with CKDImprovement of treatment outcomes in patients with PAH
Administration OralOral (extended-release)
Developer AstraZenecaUnited Therapeutics (originally Arena Pharmaceuticals)

Zibotentan: A Novel Approach for Chronic Kidney Disease

Zibotentan (also known as ZD4054) is an orally active, selective antagonist of the endothelin-A (ETA) receptor.[4] The endothelin system is implicated in the pathophysiology of chronic kidney disease, with endothelin-1 promoting vasoconstriction, inflammation, and fibrosis within the kidneys. By blocking the ETA receptor, zibotentan aims to mitigate these detrimental effects, thereby preserving kidney function.[5][6]

Clinical Trial Data: The ZENITH-CKD Study

The Phase IIb ZENITH-CKD trial was a randomized, double-blind, active-controlled study evaluating the efficacy and safety of zibotentan in combination with dapagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with CKD and proteinuria.[7] The primary endpoint was the change in the urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage.

Table 1: Key Efficacy Results from the ZENITH-CKD Phase IIb Trial [8]

Treatment GroupNBaseline Geometric Mean UACR (mg/g)Change in UACR vs. Dapagliflozin Alone at Week 12p-value
Zibotentan (1.5 mg) + Dapagliflozin179538.3-33.7%<0.0001
Zibotentan (0.25 mg) + Dapagliflozin91538.3-27.0%0.0022
Dapagliflozin Alone (Placebo)177538.3--

The results demonstrated that the combination of zibotentan and dapagliflozin led to a statistically significant and clinically meaningful reduction in UACR compared to dapagliflozin alone.[8] These promising findings have led to the initiation of the Phase III ZENITH High Proteinuria trial.[9]

Signaling Pathway of Zibotentan

Zibotentan_Mechanism cluster_Vascular Vascular Smooth Muscle Cell ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds to Vasoconstriction Vasoconstriction, Inflammation, Fibrosis ETA_Receptor->Vasoconstriction Activates Zibotentan Zibotentan Zibotentan->ETA_Receptor Blocks

Caption: Mechanism of action of zibotentan.

Experimental Protocol: ZENITH-CKD Phase IIb Study[5][6][7]
  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group, dose-ranging study.

  • Participants: Adults with chronic kidney disease, an estimated glomerular filtration rate (eGFR) of ≥ 20 mL/min/1.73 m², and a UACR between 150 and 5000 mg/g. Participants were required to be on a stable dose of an ACE inhibitor or ARB.

  • Intervention: Participants were randomized to receive one of two doses of zibotentan (0.25 mg or 1.5 mg) in combination with dapagliflozin (10 mg) once daily, or dapagliflozin (10 mg) alone, for 12 weeks.

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the log-transformed UACR at week 12.

  • Key Secondary Outcomes: Included changes in blood pressure and eGFR.

  • Safety Assessments: Adverse events were monitored throughout the study, with a special interest in fluid retention, which was assessed by changes in body weight and B-type natriuretic peptide (BNP) levels.

Ralinepag: A Novel Agonist for Pulmonary Arterial Hypertension

Ralinepag is an orally available, selective, and potent agonist of the prostacyclin (IP) receptor.[5][10] The prostacyclin pathway is a key therapeutic target in pulmonary arterial hypertension (PAH), a rare and progressive disorder characterized by high blood pressure in the pulmonary arteries. Activation of the IP receptor leads to vasodilation and inhibition of platelet aggregation, addressing two of the underlying pathological processes in PAH.[5]

Clinical Trial Data: The ADVANCE OUTCOMES Study

The ADVANCE OUTCOMES study is a Phase III, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of ralinepag in patients with PAH who are already receiving standard-of-care oral therapies.[6] The trial has completed enrollment, and results are anticipated in the first half of 2026.

Data from a preceding Phase II trial demonstrated that ralinepag significantly reduced pulmonary vascular resistance compared to placebo.[9][11] Long-term data from an open-label extension of the Phase II study showed sustained improvements in exercise capacity, as measured by the six-minute walk distance.[9][11]

Signaling Pathway of Ralinepag

Ralinepag_Mechanism cluster_Platelet_Vascular Platelet / Vascular Smooth Muscle Cell Ralinepag Ralinepag IP_Receptor Prostacyclin (IP) Receptor Ralinepag->IP_Receptor Activates cAMP_Increase ↑ cAMP IP_Receptor->cAMP_Increase Leads to Vasodilation_Platelet_Inhibition Vasodilation & Inhibition of Platelet Aggregation cAMP_Increase->Vasodilation_Platelet_Inhibition

Caption: Mechanism of action of ralinepag.

Experimental Protocol: ADVANCE OUTCOMES Phase III Study[6][13]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: Adults with WHO Group 1 PAH receiving standard of care or PAH-specific background therapy.

  • Intervention: Participants were randomized on a 1:1 basis to receive either ralinepag (titrated to a maximum dose of 400 micrograms daily) or a placebo, in addition to their existing PAH therapies.

  • Primary Outcome: The primary endpoint is the time to the first clinical worsening event, which includes death, unplanned hospitalization for PAH, or disease progression.

  • Key Secondary Outcomes: Include changes in exercise capacity, functional class, and other measures of PAH severity.

  • Safety Assessments: The study is monitoring the safety and tolerability of ralinepag, with a focus on adverse events commonly associated with prostacyclin pathway agonists, such as headache and nausea.

Discontinued Candidate: CYT-0851 in Oncology

It is also informative to consider 1,2,4-oxadiazole-containing candidates that did not proceed to late-stage development. CYT-0851 is an inhibitor of RAD51-mediated homologous recombination that was being investigated for the treatment of B-cell malignancies and advanced solid tumors.[7][12] The drug candidate advanced to Phase I/II clinical trials.[13][14] However, Cyteir Therapeutics announced the discontinuation of the CYT-0851 development program.[15] This highlights the inherent risks and challenges in drug development, even for compounds with promising preclinical data and a novel mechanism of action.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a valuable structural motif in the design of novel therapeutic agents. The ongoing late-stage clinical trials of zibotentan and ralinepag underscore the potential of this chemical class to address unmet medical needs in diverse and complex diseases such as chronic kidney disease and pulmonary arterial hypertension. The contrasting mechanisms of action and therapeutic targets of these two drug candidates showcase the versatility of the 1,2,4-oxadiazole core. The outcomes of these pivotal trials will be eagerly awaited by the scientific and medical communities and will undoubtedly shape the future development of drugs containing this important heterocycle.

References

Safety Operating Guide

Proper Disposal of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance. The following procedures are based on general safety protocols for similar chemical compounds and should be supplemented by a thorough review of your institution's specific waste management policies.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3] If dust is generated, a respirator may be necessary.[4]

Spill and Contamination Response

In the event of a spill, prevent further leakage and avoid dust formation.[5] Isolate the area and remove all sources of ignition.[1] Absorb the spill with an inert material, such as vermiculite or sand, and place it into a designated, sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to treat this compound as hazardous waste.

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed, and appropriate container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include the appropriate hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • Keep away from incompatible materials.

  • Disposal:

    • Dispose of the contents and container through an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill or Contamination? ppe->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes collect_waste Place Waste Chemical in Labeled, Sealed Container spill_check->collect_waste No collect_residue Collect Residue into Sealed Waste Container contain_spill->collect_residue collect_residue->collect_waste label_container Label Container with Chemical Name and Hazard Symbols collect_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.